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Ipomoeassin F

Cat. No.: B12390363
M. Wt: 831.0 g/mol
InChI Key: MNCQJKBLIYSVOV-OLIVZKOESA-N
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Description

Ipomoeassin F is a useful research compound. Its molecular formula is C44H62O15 and its molecular weight is 831.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H62O15 B12390363 Ipomoeassin F

Properties

Molecular Formula

C44H62O15

Molecular Weight

831.0 g/mol

IUPAC Name

[(1S,3R,4S,5R,6R,8R,10S,23R,24R,25R,26R)-5-acetyloxy-4,26-dihydroxy-6-methyl-17,20-dioxo-10-pentyl-24-[(E)-3-phenylprop-2-enoyl]oxy-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C44H62O15/c1-6-8-12-20-32-21-16-10-9-15-19-31(46)23-25-34(47)52-26-33-39(57-35(48)24-22-30-17-13-11-14-18-30)40(58-42(51)27(3)7-2)37(50)43(56-33)59-41-36(49)38(54-29(5)45)28(4)53-44(41)55-32/h7,11,13-14,17-18,22,24,28,32-33,36-41,43-44,49-50H,6,8-10,12,15-16,19-21,23,25-26H2,1-5H3/b24-22+,27-7+/t28-,32+,33-,36+,37-,38+,39-,40-,41-,43+,44+/m1/s1

InChI Key

MNCQJKBLIYSVOV-OLIVZKOESA-N

Isomeric SMILES

CCCCC[C@H]1CCCCCCC(=O)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O1)C)OC(=O)C)O)O)OC(=O)/C(=C/C)/C)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CCCCCC1CCCCCCC(=O)CCC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3O1)C)OC(=O)C)O)O)OC(=O)C(=CC)C)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

The Discovery and Elucidation of Ipomoeassin F: A Potent Cytotoxic Glycoresin from Ipomoea squamosa

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Ipomoeassin F, a macrocyclic glycoresin isolated from the leaves of Ipomoea squamosa, has emerged as a natural product of significant interest due to its potent cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and mechanism of action of this compound. It details the experimental protocols employed in its characterization and presents key quantitative data in a structured format. Furthermore, this document illustrates the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

The plant kingdom is a rich source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. The genus Ipomoea, belonging to the Convolvulaceae family, is known for producing a class of resin glycosides with a wide array of biological activities. In 2005, a study of Ipomoea squamosa from the Suriname rainforest led to the isolation of five novel cytotoxic glycoresins, named ipomoeassins A-E.[1] Subsequent investigation of these compounds revealed their potent antiproliferative effects, particularly against the A2780 human ovarian cancer cell line.[1] This initial discovery paved the way for the identification of an even more potent analogue, this compound, which has since become a focal point of research due to its single-digit nanomolar cytotoxicity and unique mechanism of action.[1][2]

Discovery, Isolation, and Structural Elucidation

From Ipomoeassin A to F: A Serendipitous Discovery

This compound was discovered during the re-examination of a chromatographic fraction from the final HPLC separation of the initial Ipomoea squamosa leaf extract.[2] This fraction was previously presumed to be Ipomoeassin A due to a very similar ¹H NMR spectrum and an identical Rf value on TLC.[2] However, further analysis by reversed-phase HPLC revealed the presence of a new compound with a different retention time, which was subsequently named this compound.[2]

Structural Characterization

The structure of this compound was determined through a combination of spectroscopic techniques. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established its molecular formula as C₄₄H₆₂O₁₅.[2] Extensive 2D NMR experiments, including HMQC, HMBC, and ROESY, were employed to piece together its complex macrocyclic structure. These analyses revealed a disaccharide core, comprised of fucose and glucose, integrated into a macrocyclic lactone ring. The connectivities between the sugar moieties, the fatty acid chain, and the various ester groups (acetyl, tigloyl, and E-cinnamoyl) were meticulously established through these spectroscopic methods.[2]

Compound Molecular Formula Molecular Weight (Da) Key Structural Features
This compoundC₄₄H₆₂O₁₅830.99Macrocyclic glycoresin, disaccharide core (fucose, glucose), acetyl, tigloyl, and E-cinnamoyl ester groups.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, with IC₅₀ values in the low nanomolar range.[1][3] Its high potency and unique structure prompted further investigation into its mechanism of action.

Identification of Sec61α as the Molecular Target

Through chemical proteomics approaches, Sec61α, the pore-forming subunit of the Sec61 protein translocon complex in the endoplasmic reticulum (ER), was identified as the direct binding partner of this compound.[1][4] This interaction is specific and reversible.[4][5] The binding of this compound to Sec61α obstructs the translocation of newly synthesized polypeptides into the ER lumen, a critical step in the biogenesis of most secretory and membrane proteins.[4][6]

Downstream Cellular Effects

The inhibition of protein translocation by this compound leads to a cascade of cellular events, ultimately resulting in cell death. In triple-negative breast cancer (TNBC) cells, this compound has been shown to significantly reduce the levels of ER molecular chaperones, such as PDIA6 and PDIA4, leading to ER stress, the unfolded protein response (UPR), and autophagy.[3][7] This disruption of protein homeostasis is the primary driver of its potent cytotoxic effects.[1]

Compound Cell Line Assay IC₅₀ (nM) Reference
This compoundA2780 (Ovarian)Cytotoxicity36[2]
Ipomoeassin DA2780 (Ovarian)Cytotoxicity35[1]
This compoundHCT-116 (Colon)CytotoxicitySingle-digit nM[1]
This compoundMDA-MB-231 (TNBC)Cytotoxicity~7[6]
This compoundU2-OSProtein Secretion Inhibition~120 (EC₅₀)[1]

Experimental Protocols

Isolation of this compound
  • Extraction: Dried and powdered leaves of Ipomoea squamosa are extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatographic Separation: The resulting fractions are further purified using a series of chromatographic techniques, including silica gel column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C8 column and a water/acetonitrile mobile phase) to yield pure this compound.[2]

Cytotoxicity Assay (A2780 Human Ovarian Cancer Cells)
  • Cell Culture: A2780 cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the AlamarBlue assay or MTT assay. The absorbance is measured using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Target Identification via Chemical Proteomics
  • Probe Synthesis: A biotinylated analogue of this compound is synthesized to serve as a chemical probe.[1]

  • Cell Lysis and Probe Incubation: Live cells are incubated with the biotin probe, allowing it to bind to its cellular target(s). The cells are then lysed.

  • Affinity Pulldown: The cell lysate is incubated with streptavidin-coated beads, which bind to the biotinylated probe and any associated proteins.[1]

  • Protein Identification: The pulled-down proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry.[1]

  • Target Validation: The identity of the target protein (Sec61α) is confirmed through Western blotting and competition experiments using excess non-biotinylated this compound.[1]

Visualizations

Ipomoeassin_F_Discovery_Workflow plant Ipomoea squamosa (Leaves) extraction Solvent Extraction (CH2Cl2/MeOH) plant->extraction partition Solvent Partitioning extraction->partition silica Silica Gel Chromatography partition->silica hplc Reversed-Phase HPLC silica->hplc ipom_f Pure this compound hplc->ipom_f spectroscopy Spectroscopic Analysis (HR-FABMS, NMR) ipom_f->spectroscopy structure Structure Elucidation spectroscopy->structure

Caption: Workflow for the discovery and structural elucidation of this compound.

Ipomoeassin_F_Mechanism_of_Action cluster_inhibition Inhibitory Effect ipom_f This compound sec61 Sec61α Translocon (ER Membrane) ipom_f->sec61 Binds and Inhibits translocation Protein Translocation sec61->translocation ribosome Ribosome polypeptide Nascent Polypeptide ribosome->polypeptide Translation polypeptide->sec61 er_lumen ER Lumen translocation->er_lumen Successful Translocation er_stress ER Stress & Unfolded Protein Response translocation->er_stress Blockage apoptosis Cell Death (Apoptosis) er_stress->apoptosis

Caption: Mechanism of action of this compound via inhibition of the Sec61α translocon.

Conclusion

The discovery of this compound from Ipomoea squamosa highlights the value of natural product exploration in identifying novel chemical entities with potent biological activities. Its unique macrocyclic glycoresin structure and its specific mechanism of action, involving the inhibition of the Sec61 protein translocon, make it a valuable tool for studying protein biogenesis and a promising lead compound for the development of new anticancer therapeutics. The detailed understanding of its discovery, structure, and biological function provides a solid foundation for future research aimed at optimizing its therapeutic potential and exploring the broader chemical diversity of the Ipomoea genus.

References

Ipomoeassin F: A Technical Guide to its Natural Origin, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomoeassin F is a potent cytotoxic macrocyclic glycoresin, a member of the resin glycoside family of natural products.[1][2] Isolated from the leaves of the flowering plant Ipomoea squamosa, this complex molecule has garnered significant interest within the scientific community for its profound biological activity.[3][4] this compound exerts its cytotoxic effects by potently and selectively inhibiting the Sec61 translocon, a critical component of the protein translocation machinery in the endoplasmic reticulum.[5] This technical guide provides a comprehensive overview of the natural origin of this compound, a detailed protocol for its isolation and purification, a summary of its key quantitative data, and an elucidation of its mechanism of action.

Natural Product Origin

This compound is a secondary metabolite produced by Ipomoea squamosa, a plant species belonging to the Convolvulaceae (morning glory) family.[3][4] The natural source of this compound is the leaves of this plant, which is found in the rainforests of Suriname.[2][6] The isolation of this compound was first reported in 2007 as part of a larger investigation into the cytotoxic constituents of Ipomoea squamosa, which had previously yielded other members of the ipomoeassin family (A-E).[4]

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and multiple stages of chromatography. The following protocol is synthesized from the methodologies described by Cao et al. (2005 and 2007).[4][6]

Experimental Protocols

2.1. Plant Material and Extraction

Dried and ground leaves of Ipomoea squamosa are the starting material for the extraction process. While the exact initial quantity of plant material to obtain the 10 g of crude extract is not specified in the available literature, a significant amount of biomass is typically required for the isolation of minor natural products. The initial extraction is performed with an organic solvent to isolate a broad range of compounds.

2.2. Initial Fractionation

The crude extract (10 g) is subjected to a preliminary fractionation to separate compounds based on their polarity.[4] This step is crucial for reducing the complexity of the mixture and enriching the fraction containing the ipomoeassins.

2.3. Chromatographic Purification

The bioactive fraction (Fraction III) containing the ipomoeassins is further purified using High-Performance Liquid Chromatography (HPLC).[4] This stage involves a multi-step process to separate the different ipomoeassin analogues.

2.3.1. Purification of Ipomoeassins A-E

Fraction III is first subjected to reversed-phase HPLC on a C18 column using a mobile phase of 75% acetonitrile (MeCN) in water (H₂O) to yield Ipomoeassins A-E.[4]

2.3.2. Isolation of this compound

A specific fraction eluting immediately after Ipomoeassin A is collected.[4] Although initially appearing similar to Ipomoeassin A by ¹H NMR and TLC (silica-gel, CH₂Cl₂:CH₃OH; 40:1, Rf = 0.3), further purification of this fraction by semi-preparative reversed-phase HPLC on a C8 column (Varian Dynamax, 5 µm, 250 x 10 mm) with a mobile phase of 75% CH₃CN/H₂O affords pure this compound.[4]

Isolation Workflow

G cluster_extraction Extraction & Initial Fractionation cluster_hplc High-Performance Liquid Chromatography (HPLC) plant Dried Leaves of Ipomoea squamosa extraction Extraction plant->extraction Organic Solvent crude_extract Crude Extract (10 g) extraction->crude_extract fractionation Fractionation crude_extract->fractionation fraction_III Fraction III fractionation->fraction_III hplc1 C18 HPLC (75% MeCN/H₂O) fraction_III->hplc1 ipomoeassins_AE Ipomoeassins A-E hplc1->ipomoeassins_AE fraction_post_A Fraction after Ipomoeassin A hplc1->fraction_post_A hplc2 Semi-preparative C8 HPLC (75% CH₃CN/H₂O) fraction_post_A->hplc2 ipomoeassin_F Pure this compound hplc2->ipomoeassin_F

Figure 1. Isolation workflow for this compound.

Quantitative Data

The isolation and characterization of this compound have yielded specific quantitative data that are essential for its identification and for understanding its biological potency.

ParameterValueReference
Isolation Yield
Starting Material10 g (Crude Extract)[4]
Final Yield1.4 mg[4]
Physicochemical Properties
Molecular FormulaC₄₄H₆₂O₁₅[4]
Molecular Weight830.42 g/mol [4]
AppearanceColorless oil[4]
Chromatographic Data
HPLC Retention Time (tR)15.2 min (C8 column, 75% CH₃CN/H₂O)[4]
Biological Activity
Cytotoxicity (IC₅₀)0.036 µM (A2780 human ovarian cancer cell line)[3][4]

Mechanism of Action: Inhibition of the Sec61 Translocon

This compound's potent cytotoxicity stems from its ability to inhibit the Sec61 translocon, a highly conserved protein-conducting channel in the membrane of the endoplasmic reticulum (ER).[5] The Sec61 complex is responsible for the translocation of newly synthesized secretory and transmembrane proteins from the ribosome into the ER lumen or membrane.[5]

By binding to the α-subunit of the Sec61 complex (Sec61α), this compound effectively blocks this translocation process.[5] This disruption of protein biogenesis leads to an accumulation of unprocessed proteins in the cytoplasm and ultimately triggers cell death.[5]

Signaling Pathway of Sec61-mediated Protein Translocation and its Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen ribosome Ribosome nascent_chain Nascent Polypeptide with Signal Peptide sec61 Sec61 Translocon nascent_chain->sec61 Binds to Sec61 translocated_protein Translocated Protein sec61->translocated_protein Translocation ipomoeassin_f This compound ipomoeassin_f->sec61 Inhibits

Figure 2. This compound inhibits Sec61-mediated protein translocation.

Conclusion

This compound stands out as a remarkable natural product with a well-defined molecular target and potent biological activity. Its origin from Ipomoea squamosa highlights the vast chemical diversity present in the plant kingdom and the potential for discovering novel therapeutic agents. The detailed isolation protocol provides a roadmap for obtaining this valuable compound for further research and development. Understanding its mechanism of action as a Sec61 inhibitor opens avenues for the design of novel anticancer drugs and tools to probe the intricacies of protein translocation. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the fields of natural product chemistry, chemical biology, and drug discovery.

References

Ipomoeassin F mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Ipomoeassin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent natural glycoresin, has demonstrated significant cytotoxic activity against a range of cancer cell lines, with a particularly pronounced effect on triple-negative breast cancer (TNBC).[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound. Its primary mode of action involves the direct inhibition of the Sec61 translocon in the endoplasmic reticulum, leading to a cascade of cellular events including ER stress, the unfolded protein response (UPR), autophagy, and ultimately, apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in its mechanism.

Core Mechanism of Action: Targeting the Sec61 Translocon

The central mechanism of this compound's cytotoxicity is its direct interaction with and inhibition of the Sec61 protein translocation complex located in the membrane of the endoplasmic reticulum (ER).[1][3][4][5][6][7]

  • Direct Binding Target: Chemical proteomics have identified Sec61α, the pore-forming subunit of the heterotrimeric Sec61 complex, as the direct molecular target of this compound.[1][3][4][5][6] This interaction is specific and reversible.[4]

  • Inhibition of Protein Translocation: By binding to Sec61α, this compound effectively blocks the translocation of nascent polypeptide chains with a signal peptide into the ER lumen.[1][4][6][7][8][9] This inhibitory action affects a wide array of proteins destined for secretion or insertion into the cell membrane, disrupting cellular homeostasis.[2][4][8] Notably, it inhibits the translocation of secretory proteins and type I transmembrane proteins, but not type III transmembrane proteins.[7]

Downstream Cellular Consequences

The blockade of protein translocation by this compound initiates a series of downstream cellular stress responses.

  • ER Stress and the Unfolded Protein Response (UPR): The accumulation of untranslocated and misfolded proteins in the cytoplasm triggers ER stress.[1][3] This, in turn, activates the Unfolded Protein Response (UPR), a sophisticated signaling network aimed at restoring ER homeostasis. This compound has been shown to activate two key branches of the UPR:[1]

    • PERK Pathway: Leading to the phosphorylation of eIF2α.[1]

    • IRE1 Pathway: Resulting in the splicing of XBP1 mRNA.[1]

  • Inhibition of ER Molecular Chaperones: A key aspect of this compound's mechanism, particularly in TNBC cells, is the inhibition of the ER translocation of crucial molecular chaperones like Protein Disulfide Isomerase Family A Member 4 (PDIA4) and Member 6 (PDIA6).[1][3] This blockage leads to their subsequent proteasomal degradation.[1] The silencing of these chaperones alone can mimic the ER stress and UPR induction seen with this compound treatment.[3]

  • Induction of Autophagy and Apoptosis: Prolonged and overwhelming ER stress induced by this compound ultimately leads to programmed cell death. The compound has been observed to induce autophagy, a cellular recycling process, and apoptosis, as evidenced by the cleavage of caspase-3.[1][3] Inhibition of the protective autophagic response can potentiate this compound-induced cell death.[1]

Quantitative Data

The potency of this compound has been quantified across various cell lines and assays.

Parameter Cell Line/System Value Reference
IC50 TNBC cell lines (average)20 nM[1][3]
Non-TNBC cell lines (average)237 nM[1][3]
Non-tumor origin cell lines (average)2.89 µM[1][3]
HCT-116Single-digit nM[4]
A2780 (human ovarian cancer)36 nM[7]
HeLa16.4 nM[7]
EC50 Inhibition of secreted reporter protein (U2-OS cells)~120 nM[4]
In Vitro IC50 Ii membrane insertion~50 nM[6]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques.

Cell Viability Assay
  • Objective: To determine the cytotoxic effect of this compound on different cell lines.

  • Methodology:

    • Cells (e.g., MDA-MB-231, MDA-MB-436, MCF7, HEK-293T) are seeded in 96-well plates.

    • After 24 hours, cells are treated with a range of concentrations of this compound.

    • The cells are incubated for a period of 5 days.[1]

    • Cell viability is assessed using the AlamarBlue assay, which measures metabolic activity.[1]

    • IC50 values are calculated from the dose-response curves.

Western Blotting
  • Objective: To analyze the levels of specific proteins involved in the signaling pathways affected by this compound.

  • Methodology:

    • TNBC cells (e.g., MDA-MB-231) are treated with specified concentrations of this compound (e.g., 25 nM, 50 nM) for various time points (e.g., 24h, 48h).[1]

    • For proteasomal degradation studies, cells can be co-treated with a proteasome inhibitor like MG132 (e.g., 3 µM for 12h).[1]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved-caspase 3, PDIA6, PDIA4, GRP78/Bip, phosphorylated eIF2α).[1]

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using an appropriate detection system.

Quantitative Proteomics (SILAC)
  • Objective: To globally identify and quantify changes in protein expression in response to this compound treatment.

  • Methodology:

    • MDA-MB-231 cells are cultured in "light", "medium", or "heavy" SILAC media containing different stable isotope-labeled amino acids.[2]

    • Cells are then treated with varying concentrations of this compound (e.g., 3, 6, 18, 54 nM for 11h) or for different durations (e.g., 18 nM for 4, 8, 12, 16h).[1][2]

    • Proteins are extracted from the cell lysates, mixed in equal amounts, and separated by SDS-PAGE.[2]

    • The gel is cut into slices, and proteins are in-gel digested.

    • The resulting peptides are analyzed by mass spectrometry to identify and quantify the relative abundance of proteins between the different treatment conditions.[1]

In Vitro Protein Translocation Assay
  • Objective: To directly assess the inhibitory effect of this compound on protein translocation into the ER.

  • Methodology:

    • A cell-free system is used, typically containing rabbit reticulocyte lysate for in vitro translation and canine pancreatic ER microsomes.[6]

    • Radiolabeled precursor proteins (e.g., bovine preprolactin) are synthesized in vitro in the presence of the ER microsomes.[6]

    • The reaction is carried out in the presence of DMSO (control) or this compound (e.g., 1 µM).[6]

    • Successful translocation is assessed by the cleavage of the signal sequence and N-glycosylation of the protein, which can be visualized by autoradiography after SDS-PAGE.[6]

Visualizations

Signaling Pathway of this compound

IpomoeassinF_Signaling_Pathway IpomF This compound Sec61 Sec61α Translocon IpomF->Sec61 binds & inhibits Translocation Protein Translocation (Secretory & Membrane Proteins) Sec61->Translocation PDIA4_6_trans PDIA4/PDIA6 Translocation Sec61->PDIA4_6_trans Misfolded Accumulation of Misfolded Proteins Translocation->Misfolded inhibition leads to PDIA4_6_degrad Proteasomal Degradation of PDIA4/PDIA6 PDIA4_6_trans->PDIA4_6_degrad inhibition leads to ER_Stress ER Stress Misfolded->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis (Caspase-3 Cleavage) ER_Stress->Apoptosis PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 eIF2a p-eIF2α ↑ PERK->eIF2a XBP1 spliced XBP1 ↑ IRE1->XBP1 CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: Signaling cascade initiated by this compound's inhibition of the Sec61 translocon.

Experimental Workflow for Proteomic Analysis

Proteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis SILAC SILAC Labeling ('Light', 'Medium', 'Heavy') Treatment Treat with this compound (Dose-response or Time-course) SILAC->Treatment Harvest Cell Lysis & Protein Extraction Treatment->Harvest Mix Mix Protein Lysates (1:1:1) Harvest->Mix SDS_PAGE SDS-PAGE Separation Mix->SDS_PAGE InGel In-Gel Digestion (Trypsin) SDS_PAGE->InGel LC_MS LC-MS/MS Analysis InGel->LC_MS Data Database Search & Protein ID LC_MS->Data Quant Protein Quantification Data->Quant

Caption: Workflow for quantitative proteomic analysis using SILAC.

References

Unveiling the Molecular Target of Ipomoeassin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the molecular target identification of Ipomoeassin F, a potent cytotoxic natural product. By elucidating its mechanism of action, this document aims to provide a comprehensive resource for researchers exploring its therapeutic potential.

Introduction: this compound, a Potent Bioactive Glycoresin

This compound is a macrocyclic glycoresin isolated from the leaves of Ipomoea squamosa.[1] It has demonstrated significant cytotoxic activity against a range of cancer cell lines, with IC50 values in the low nanomolar range, making it a compound of interest for anticancer drug development.[1][2] Understanding its molecular target is crucial for harnessing its therapeutic potential and predicting potential off-target effects.

Molecular Target Identification: Pinpointing Sec61α

Through a chemical proteomics approach, the primary molecular target of this compound has been identified as Sec61α , the pore-forming subunit of the Sec61 protein translocon complex located in the endoplasmic reticulum (ER) membrane.[3][4] This was achieved using a biotinylated chemical probe of this compound for affinity pulldown assays in live human cells.[3]

The interaction between this compound and Sec61α is specific and robust enough to be detected after cell lysis.[3] Competition experiments using an excess of free this compound successfully displaced the biotinylated probe from Sec61α, confirming a direct and reversible binding interaction.[3] Furthermore, mutations in the Sec61α protein have been shown to confer resistance to this compound, providing strong genetic evidence for it being the primary target.[3]

Quantitative Data Summary

The following table summarizes the reported cytotoxic and inhibitory activities of this compound and its analogs.

CompoundAssayCell Line/SystemIC50 / EC50 (nM)Reference
This compoundCytotoxicityA2780 (human ovarian cancer)36[5]
This compoundIn vitro protein translocationCanine pancreatic microsomes~1000 (at 1 µM almost complete inhibition)[3]
This compoundCytotoxicityMDA-MB-231 (triple-negative breast cancer)~16[6]
This compound Analog 7 (biotin probe)CytotoxicityMDA-MB-231~20[3]
This compound Analog 8 (inactive)Competition with biotin probeMDA-MB-231Ineffective[3]

Experimental Protocols

Affinity Pulldown for Target Identification

This protocol describes the use of a biotinylated this compound probe to isolate its binding partners from cell lysates.

Materials:

  • MDA-MB-231 cells

  • This compound biotin probe (e.g., analog 7)[3]

  • Lysis buffer (composition not specified in search results)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (composition not specified in search results)

  • Elution buffer (e.g., containing UV-cleavable linker)

  • SDS-PAGE gels

  • Silver staining reagents

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat MDA-MB-231 cells with the this compound biotin probe (e.g., 10 nM) for a specified duration. For competition experiments, pre-incubate cells with an excess of free this compound (e.g., 50 nM) before adding the probe.[3]

  • Cell Lysis: Harvest and lyse the cells to release cellular proteins.

  • Affinity Enrichment: Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture the biotinylated probe and any interacting proteins.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads. If a photocleavable linker is used in the probe, this can be achieved by exposure to UV light.[3]

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize by silver staining. Excise the protein bands of interest for identification by mass spectrometry.[3]

In Vitro Protein Translocation Assay

This assay is used to functionally validate the inhibitory effect of this compound on Sec61-mediated protein translocation.

Materials:

  • Canine pancreatic microsomes (source of ER membranes)

  • In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)

  • Plasmids encoding secretory proteins (e.g., preprolactin, prepro-alpha-factor)[3]

  • [35S]-methionine for radiolabeling

  • This compound

  • Proteinase K

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • In Vitro Translation: Set up an in vitro translation reaction containing the plasmid of interest, the in vitro transcription/translation system, and [35S]-methionine.

  • Microsome Addition: Add canine pancreatic microsomes to the reaction to allow for co-translational translocation of the newly synthesized protein into the ER.

  • Inhibitor Treatment: For the experimental condition, add this compound (e.g., 1 µM) to the reaction.[3] Use a vehicle control (e.g., DMSO) for the untreated condition.

  • Translocation Assessment: After the reaction is complete, treat the samples with proteinase K. Proteins that have been successfully translocated into the microsomes will be protected from digestion, while non-translocated proteins will be degraded.

  • Analysis: Analyze the reaction products by SDS-PAGE and autoradiography or phosphorimaging. A decrease in the protected protein band in the this compound-treated sample compared to the control indicates inhibition of translocation.

Mandatory Visualizations

experimental_workflow cluster_target_id Target Identification cluster_functional_validation Functional Validation A MDA-MB-231 Cells B Treat with Biotinylated This compound Probe A->B C Cell Lysis B->C D Streptavidin Affinity Pulldown C->D E Elution D->E F SDS-PAGE E->F G Mass Spectrometry F->G H Sec61α Identified G->H I In Vitro Translation (Secretory Protein) J Add Canine Pancreatic Microsomes I->J K Treat with this compound J->K L Proteinase K Protection Assay J->L K->L M SDS-PAGE & Autoradiography L->M N Inhibition of Translocation Confirmed M->N

Figure 1: Experimental workflow for the identification and validation of this compound's molecular target.

signaling_pathway cluster_er Endoplasmic Reticulum Sec61 Sec61 Translocon Complex (Sec61α, β, γ) Protein_Translocation Protein Translocation Sec61->Protein_Translocation Nascent_Polypeptide Nascent Polypeptide Nascent_Polypeptide->Sec61 Enters Channel ER_Lumen ER Lumen Ipomoeassin_F This compound Ipomoeassin_F->Sec61 Binds to Sec61α Ipomoeassin_F->Protein_Translocation Inhibits ER_Stress ER Stress Protein_Translocation->ER_Lumen UPR Unfolded Protein Response (UPR) ER_Stress->UPR Induces Apoptosis Cell Death (Apoptosis) UPR->Apoptosis Can lead to

Figure 2: Mechanism of action of this compound leading to cellular stress and apoptosis.

Downstream Cellular Effects

The inhibition of Sec61α by this compound has significant downstream consequences for cellular function. By blocking the translocation of newly synthesized proteins into the ER, this compound disrupts the biogenesis of a wide range of secretory and membrane proteins.[3][7] This leads to an accumulation of misfolded proteins in the cytoplasm and a depletion of essential proteins within the ER, triggering the Unfolded Protein Response (UPR) and inducing ER stress.[2]

In the context of triple-negative breast cancer (TNBC), this compound has been shown to downregulate the levels of ER molecular chaperones, such as PDIA4 and PDIA6, further exacerbating ER stress and leading to selective cytotoxicity in these cancer cells.[2] The sustained ER stress ultimately culminates in the activation of apoptotic pathways and cell death.

References

Ipomoeassin F: A Comprehensive Technical Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ipomoeassin F, a potent macrocyclic glycoresin isolated from the leaves of Ipomoea squamosa, has emerged as a significant molecule of interest in cancer biology and virology due to its profound cytotoxic and antiviral activities.[1][2] This technical guide provides an in-depth analysis of the biological activity of this compound, detailing its molecular target, mechanism of action, and downstream cellular consequences. The information is compiled from multiple peer-reviewed studies to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting the Sec61 Translocon

The primary molecular target of this compound is the α-subunit of the Sec61 protein translocation complex (Sec61α), the central component of the channel responsible for transporting newly synthesized polypeptides into the endoplasmic reticulum (ER).[1][3][4] By binding to Sec61α, this compound effectively blocks the translocation of a wide array of secretory and membrane proteins into the ER lumen.[3][5] This inhibitory action is the foundational event that triggers the cascade of cellular responses ultimately leading to cytotoxicity.[6] The interaction is characterized as strong yet reversible.[3][4]

The inhibition of protein translocation by this compound is not universal for all proteins. While it potently blocks the biogenesis of most secretory proteins and type I transmembrane proteins, type III transmembrane proteins and tail-anchored proteins appear to be less affected, suggesting a degree of selectivity in its inhibitory action.[2][7]

Quantitative Biological Data

The biological potency of this compound has been quantified across various cell lines and experimental systems. The following tables summarize the key cytotoxic and protein secretion inhibition data.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIC50 ValueAssay ConditionsReference
HCT-116Human Colon Carcinoma18 nMResazurin-based cell viability assay.[8]
MDA-MB-231Human Triple-Negative Breast Cancer~30 nM (GI50)NCI-60 cell line screen.[9]
MDA-MB-231Human Triple-Negative Breast CancerNot specifiedAlamarBlue assay, 5-day treatment.[1]
MDA-MB-436Human Triple-Negative Breast CancerNot specifiedAlamarBlue assay, 5-day treatment.[1]
MCF7Human Breast AdenocarcinomaNot specifiedAlamar Blue or MTT assay.[9]
A2780Human Ovarian Cancer36 nMNot specified.[2]
L929Mouse FibrosarcomaNot specified72-hour incubation.[2]
MCF-10AHuman Mammary Epithelial5.1 nMAlamar Blue assay, 72-hour incubation.[2]

Table 2: Inhibition of Protein Secretion by this compound

Cell LineReporter/AssayEC50 ValueReference
U2-OSSecreted reporter protein~120 nM[3]

Downstream Cellular Effects and Signaling Pathways

The blockade of protein translocation by this compound induces significant cellular stress, primarily originating from the ER. This leads to the activation of the Unfolded Protein Response (UPR), a collection of signaling pathways designed to cope with the accumulation of misfolded proteins.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

This compound treatment leads to the accumulation of misfolded proteins in the cytoplasm that would normally be translocated into the ER.[1] This triggers ER stress and subsequently activates key UPR signaling cascades, including the PERK and IRE1 pathways.[1]

  • PERK Pathway Activation: this compound induces the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a downstream target of the PERK kinase.[1] This leads to a general attenuation of protein synthesis to reduce the load of new proteins entering the ER.

  • IRE1 Pathway Activation: The natural product also promotes the splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of IRE1 activation.[1] Spliced XBP1 is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

The inhibition of ER translocation of specific protein disulfide isomerases, PDIA4 and PDIA6, which are crucial for proper protein folding, further exacerbates ER stress.[1]

Autophagy and Cell Death

Prolonged or severe ER stress induced by this compound can ultimately lead to programmed cell death. One of the mechanisms implicated is the induction of autophagy.[1] While often a survival mechanism, sustained autophagy can also contribute to cell death. The cytotoxic effects of this compound are observed in numerous cancer cell lines, highlighting its potential as an anti-cancer agent.[3][6]

Signaling and Experimental Workflow Diagrams

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

ipomoeassin_f_moa cluster_cell Cell ipom_f This compound sec61 Sec61α Translocon ipom_f->sec61 Binds and Inhibits er Endoplasmic Reticulum Lumen sec61->er Translocation Blocked ribosome Ribosome ribosome->sec61 nascent_protein Nascent Polypeptide caption Mechanism of Action of this compound ipomoeassin_f_downstream ipom_f This compound sec61_inhibition Sec61α Inhibition ipom_f->sec61_inhibition protein_translocation_block Protein Translocation Blockade sec61_inhibition->protein_translocation_block er_stress ER Stress protein_translocation_block->er_stress upr Unfolded Protein Response (UPR) er_stress->upr autophagy Autophagy er_stress->autophagy perk PERK Pathway upr->perk ire1 IRE1 Pathway upr->ire1 cytotoxicity Cytotoxicity / Cell Death upr->cytotoxicity eif2a p-eIF2α ↑ perk->eif2a xbp1 XBP1s ↑ ire1->xbp1 autophagy->cytotoxicity caption Downstream Signaling Consequences experimental_workflow cluster_assays Biological Assays cluster_endpoints Measured Endpoints start Cancer Cell Lines (e.g., TNBC, HCT-116) treatment This compound Treatment (Dose- and Time-course) start->treatment viability Cell Viability Assay (AlamarBlue / MTT) treatment->viability proteomics Quantitative Proteomics (SILAC) treatment->proteomics western_blot Western Blotting treatment->western_blot ic50 IC50 / GI50 Determination viability->ic50 protein_levels Protein Expression Changes (e.g., PDIA4/6) proteomics->protein_levels pathway_markers UPR Pathway Markers (p-eIF2α, XBP1s) western_blot->pathway_markers caption General Experimental Workflow

References

Ipomoeassin F: A Technical Guide to a Potent Natural Cytotoxin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mechanism of Action, Experimental Protocols, and Therapeutic Potential of a Novel Sec61 Inhibitor.

Introduction

Ipomoeassin F is a naturally occurring macrocyclic glycoresin isolated from the leaves of Ipomoea squamosa.[1] It has emerged as a compound of significant interest in cancer research due to its potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values often in the low nanomolar range.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as a specific inhibitor of the Sec61 translocon, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Mechanism of Action: Inhibition of Protein Translocation via Sec61α

The primary molecular target of this compound is Sec61α, the pore-forming subunit of the Sec61 protein translocation complex located in the endoplasmic reticulum (ER) membrane.[1][2] The Sec61 translocon is a critical cellular machinery responsible for the co-translational and post-translational import of nascent polypeptides into the ER lumen or their insertion into the ER membrane.[3][4]

By binding to Sec61α, this compound physically obstructs the translocation channel, thereby inhibiting the entry of a wide array of secretory and membrane proteins into the ER.[5][6] This blockade of protein translocation leads to the accumulation of misfolded proteins in the cytoplasm and a disruption of ER homeostasis, ultimately triggering cellular stress responses and apoptosis.[7]

The inhibition of Sec61-mediated protein translocation by this compound has been shown to be the principal molecular basis for its potent cytotoxic activity.[2] Studies have demonstrated that the cytotoxicity of this compound correlates with its ability to inhibit protein secretion.[2]

Signaling Pathways Activated by this compound

The disruption of protein translocation by this compound induces significant cellular stress, primarily manifesting as Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR). However, the UPR induced by this compound is considered atypical. While it activates key UPR sensors like PERK and IRE1, leading to the phosphorylation of eIF2α and splicing of XBP1 mRNA, it does not result in the compensatory upregulation of ER chaperones such as BiP (GRP78) and GRP94.[8][9] This inability to restore ER homeostasis likely contributes to the potent cytotoxicity of this compound. Prolonged ER stress ultimately leads to the induction of autophagy and apoptosis.[7]

IpomoeassinF_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Sec61 Sec61 Translocon Protein_Translocation Protein Translocation Sec61->Protein_Translocation UPR_Sensors UPR Sensors (PERK, IRE1) eIF2a p-eIF2α UPR_Sensors->eIF2a XBP1s sXBP1 UPR_Sensors->XBP1s Misfolded_Proteins Accumulation of Misfolded Proteins Misfolded_Proteins->UPR_Sensors Activates Autophagy Autophagy Misfolded_Proteins->Autophagy IpomoeassinF This compound IpomoeassinF->Sec61 Inhibits Protein_Translocation->Misfolded_Proteins Leads to ATF4 ATF4 eIF2a->ATF4 Apoptosis Apoptosis ATF4->Apoptosis XBP1s->Apoptosis Autophagy->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies.

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Cancer36[6]
HCT-116Colon Carcinoma18[10]
MDA-MB-231Triple-Negative Breast CancerLow nM[11]
MCF-7Breast Cancer36.4[6]
HepG2Hepatocellular Carcinoma~50 (for translocation inhibition)[2]
MCF-10ANon-tumorigenic Breast Epithelial5.4[6]

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines using a resazurin-based assay.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Resazurin sodium salt solution

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, or until a significant color change is observed.

  • Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_IpomF Prepare Serial Dilutions of this compound Prepare_IpomF->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Resazurin Add Resazurin and Incubate Incubate->Add_Resazurin Measure_Fluorescence Measure Fluorescence Add_Resazurin->Measure_Fluorescence Calculate_Viability Calculate % Viability Measure_Fluorescence->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for a cell viability (cytotoxicity) assay.
In Vitro Protein Translocation Assay

This protocol describes a method to assess the inhibitory effect of this compound on protein translocation into the ER using a cell-free system.

Materials:

  • Rabbit reticulocyte lysate

  • Canine pancreatic rough ER microsomes (RM)

  • mRNA encoding a secretory protein with a signal peptide (e.g., preprolactin)

  • [35S]-Methionine

  • Amino acid mixture minus methionine

  • RNase inhibitor

  • This compound (stock solution in DMSO)

  • Proteinase K

  • SDS-PAGE reagents and equipment

  • Phosphorimager or autoradiography film

Procedure:

  • In Vitro Translation/Translocation Reaction:

    • Set up translation reactions in a total volume of 25 µL containing rabbit reticulocyte lysate, amino acid mixture minus methionine, [35S]-methionine, RNase inhibitor, and the specific mRNA.

    • For translocation reactions, add canine pancreatic rough ER microsomes to the translation mix.

    • For inhibitor-treated samples, add the desired concentration of this compound (or DMSO as a vehicle control) to the reaction mix.

    • Incubate the reactions at 30°C for 60-90 minutes.

  • Protease Protection Assay:

    • Following incubation, divide each reaction into two aliquots.

    • To one aliquot, add Proteinase K to a final concentration of 0.1 mg/mL and incubate on ice for 30 minutes. This will digest any protein that has not been translocated into the protective environment of the microsomes.

    • To the other aliquot, add an equal volume of buffer without protease as a control.

  • Sample Preparation and Analysis:

    • Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).

    • Lyse the microsomes by adding a detergent-containing sample buffer.

    • Resolve the proteins by SDS-PAGE.

    • Dry the gel and visualize the radiolabeled proteins using a phosphorimager or by autoradiography.

  • Data Interpretation:

    • In the absence of this compound, a protease-protected, signal-cleaved (translocated) form of the protein should be visible in the samples containing microsomes and treated with Proteinase K.

    • In the presence of effective concentrations of this compound, the amount of the protease-protected form will be significantly reduced, indicating inhibition of translocation.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of this compound have revealed several key features crucial for its potent cytotoxicity:

  • Macrocyclic Core: While initial thoughts suggested the macrocyclic structure was essential, some ring-opened analogues have been shown to retain significant, albeit slightly reduced, cytotoxic activity.[12] This suggests that while the macrocycle contributes to potency, it is not an absolute requirement.

  • Cinnamate and Tiglate Moieties: The α,β-unsaturated esters in the cinnamate and tiglate side chains are important for activity. Reduction of the double bonds in these moieties leads to a significant loss of cytotoxicity, suggesting they may be involved in binding to the target protein.[2]

  • Disaccharide Core: The embedded disaccharide is believed to play a crucial role in orienting the molecule for optimal interaction with the Sec61α binding pocket.

Conclusion and Future Directions

This compound is a powerful natural cytotoxin with a well-defined mechanism of action targeting a fundamental cellular process. Its high potency and specific targeting of the Sec61 translocon make it a valuable tool for studying protein translocation and ER biology. Furthermore, its potent anti-cancer activity, particularly against aggressive cancers like triple-negative breast cancer, highlights its potential as a lead compound for the development of novel chemotherapeutics. Future research will likely focus on optimizing the structure of this compound to improve its therapeutic index, exploring its efficacy in in vivo models, and further elucidating the downstream consequences of its unique mode of Sec61 inhibition. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this promising natural product.

References

Ipomoeassin F: A Technical Guide to its Inhibition of Protein Translocation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomoeassin F, a potent cytotoxic natural product, has emerged as a significant tool in cell biology and a potential therapeutic lead due to its specific inhibition of protein translocation into the endoplasmic reticulum (ER). This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its direct interaction with the Sec61 translocon. We present a compilation of quantitative data from key studies, detailed experimental protocols for assays used to characterize its activity, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating protein translocation and for professionals in drug development exploring the therapeutic potential of Sec61 inhibitors.

Introduction

The translocation of newly synthesized polypeptides across or into the endoplasmic reticulum (ER) membrane is a fundamental process for the biogenesis of a vast number of proteins in eukaryotic cells. This process is primarily mediated by the Sec61 translocon, a highly conserved protein-conducting channel.[1] The disruption of this pathway has significant consequences for cellular function and is a promising target for therapeutic intervention in diseases such as cancer and viral infections.[2][3]

This compound is a plant-derived macrocyclic resin glycoside that exhibits potent cytotoxic activity against a range of cancer cell lines with IC50 values in the low nanomolar range.[4][5] Extensive research has identified the α-subunit of the Sec61 translocon (Sec61α) as the direct molecular target of this compound.[4][6] By binding to Sec61α, this compound allosterically inhibits the translocation of a specific subset of proteins, leading to ER stress and ultimately cell death.[2][7] This guide will delve into the technical details of this compound's inhibitory role, providing the necessary information for its application in research and drug discovery.

Mechanism of Action: Inhibition of the Sec61 Translocon

This compound exerts its biological activity by directly binding to Sec61α, the central pore-forming subunit of the Sec61 complex.[4][6] This interaction is non-covalent yet strong and specific.[4] The binding of this compound to Sec61α is thought to stabilize a conformation of the translocon that is incompatible with the passage of certain polypeptide chains.[8]

The inhibitory effect of this compound is selective for specific types of proteins. It potently blocks the translocation of secretory proteins and the integration of type I and type II transmembrane proteins.[4][7] However, it does not affect the integration of type III transmembrane proteins or tail-anchored proteins, suggesting a nuanced mechanism of inhibition that depends on the topology and signal sequence of the nascent polypeptide.[4][7] This substrate selectivity makes this compound a valuable tool for dissecting the intricacies of protein translocation.

The inhibition of protein translocation by this compound leads to a cascade of downstream cellular events. The accumulation of untranslocated precursor proteins in the cytosol and the depletion of essential ER-resident and secreted proteins trigger the Unfolded Protein Response (UPR) and ER stress.[2][5] In cancer cells, which often exhibit a high basal level of ER stress, this additional insult can be cytotoxic.[2][5]

cluster_Cytosol Cytosol cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation Sec61 Translocon Sec61 Translocon (Sec61α, β, γ) Nascent Polypeptide->Sec61 Translocon Targeting This compound This compound This compound->Sec61 Translocon Binding & Inhibition Translocated Protein Translocated Protein Sec61 Translocon->Translocated Protein Translocation (Blocked)

Figure 1: this compound's inhibition of protein translocation at the Sec61 translocon.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibition of Protein Translocation
Substrate ProteinAssay SystemIC50 (nM)Reference
Type II membrane protein (Ii)Canine Pancreatic Microsomes~50[4][6]
Open-chain analogue 13Canine Pancreatic Microsomes~120[6]
Table 2: Cytotoxicity in Human Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast CancerAlamarBlue~20[5]
MDA-MB-436Triple-Negative Breast CancerAlamarBlue~20[5]
MCF7Breast Cancer (non-TNBC)AlamarBlue~237[5]
HCC1954Breast Cancer (non-TNBC)AlamarBlue~237[5]
T47DBreast Cancer (non-TNBC)AlamarBlue~237[5]
A2780Ovarian CancerNot Specified36[7]
Table 3: Proteomic Response to this compound Treatment
Cell LineTreatmentEffectProteins AffectedReference
MDA-MB-23118 nM this compound (4-16h)DownregulationMembrane and Secreted Proteins[9][10]
MDA-MB-2313-54 nM this compound (11h)DownregulationMembrane and Secreted Proteins[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory role of this compound.

In Vitro Protein Translocation Assay

This assay assesses the ability of this compound to inhibit the translocation of a specific protein into ER-derived microsomes.

Materials:

  • Canine pancreatic rough microsomes (RMs)[11][12]

  • Rabbit reticulocyte lysate (RRL) in vitro translation system

  • Plasmid DNA encoding the protein of interest (e.g., a type II membrane protein like Ii)

  • T7 or SP6 RNA polymerase

  • [35S]-Methionine

  • RNase inhibitor

  • This compound (and other compounds for comparison) dissolved in DMSO

  • SDS-PAGE reagents

  • Phosphorimager

Protocol:

  • In Vitro Transcription: Linearize the plasmid DNA and use T7 or SP6 RNA polymerase to synthesize mRNA encoding the protein of interest.

  • In Vitro Translation/Translocation Reaction:

    • Set up a 10-25 µL reaction containing RRL, [35S]-Methionine, RNase inhibitor, and the synthesized mRNA.

    • Add canine pancreatic RMs to the reaction.

    • Add this compound (or DMSO as a vehicle control) at various concentrations.

    • Incubate the reaction at 30-37°C for 60-90 minutes to allow for translation and translocation.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Resolve the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Analyze the phosphorimage to quantify the amount of translocated (and therefore protected from protease digestion and/or glycosylated) versus non-translocated protein. The translocated protein will often show a shift in molecular weight due to signal peptide cleavage or glycosylation.

cluster_Preparation Preparation cluster_Reaction Translation & Translocation cluster_Analysis Analysis Plasmid_DNA Plasmid DNA mRNA_Synthesis In Vitro Transcription (T7/SP6 Polymerase) Plasmid_DNA->mRNA_Synthesis Reaction_Mix Rabbit Reticulocyte Lysate + [35S]-Methionine + Canine Microsomes + this compound/DMSO mRNA_Synthesis->Reaction_Mix SDS_PAGE SDS-PAGE Reaction_Mix->SDS_PAGE Phosphorimaging Phosphorimaging SDS_PAGE->Phosphorimaging Quantification Quantification of Translocated Protein Phosphorimaging->Quantification

Figure 2: Experimental workflow for the in vitro protein translocation assay.

Affinity Pulldown and Mass Spectrometry for Target Identification

This method is used to identify the direct binding partners of this compound in a cellular context.

Materials:

  • Biotinylated this compound probe

  • MDA-MB-231 cells (or other relevant cell line)

  • Cell lysis buffer (e.g., containing a mild non-denaturing detergent like octyl-β-D-glucopyranoside)[13]

  • Streptavidin-conjugated beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE reagents

  • Mass spectrometer (e.g., Orbitrap)

Protocol:

  • Cell Treatment: Treat MDA-MB-231 cells with the biotinylated this compound probe. Include a control where cells are pre-treated with an excess of non-biotinylated this compound to compete for binding sites.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

  • Affinity Pulldown:

    • Incubate the cell lysate with streptavidin beads to capture the biotinylated probe and its binding partners.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are specifically pulled down by the this compound probe and competed off by the free compound.

cluster_Cellular Cellular Steps cluster_Biochemical Biochemical Steps cluster_Analytical Analytical Steps Cell_Treatment Treat Cells with Biotin-Ipomoeassin F (± Competitor) Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Affinity_Pulldown Incubate Lysate with Streptavidin Beads Cell_Lysis->Affinity_Pulldown Washing Wash Beads Affinity_Pulldown->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spectrometry LC-MS/MS Analysis SDS_PAGE->Mass_Spectrometry Data_Analysis Identify Specific Binding Partners Mass_Spectrometry->Data_Analysis

Figure 3: Workflow for affinity pulldown and mass spectrometry.

SILAC-based Quantitative Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique to quantify changes in the proteome in response to this compound treatment.

Materials:

  • MDA-MB-231 cells

  • SILAC DMEM media lacking arginine and lysine

  • "Light" (unlabeled), "Medium" (e.g., 13C6-arginine and 2H4-lysine), and "Heavy" (e.g., 13C6,15N4-arginine and 13C6,15N2-lysine) amino acids

  • Dialyzed fetal bovine serum (FBS)

  • This compound

  • Cell lysis buffer

  • LC-MS/MS system

Protocol:

  • Cell Labeling: Culture MDA-MB-231 cells for at least five passages in the "light," "medium," and "heavy" SILAC media to achieve complete labeling of the proteome.[9]

  • Treatment: Treat the "medium" and "heavy" labeled cells with different concentrations or for different durations with this compound. The "light" labeled cells serve as the control (treated with DMSO).

  • Protein Extraction and Mixing: Lyse the cells from each condition and combine equal amounts of protein from the "light," "medium," and "heavy" lysates.

  • Protein Digestion and Fractionation: Digest the combined protein mixture into peptides (e.g., with trypsin) and fractionate the peptides (e.g., by strong cation exchange chromatography).

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.

  • Data Analysis: Use specialized software to identify and quantify the relative abundance of peptides (and thus proteins) from the "light," "medium," and "heavy" samples based on the mass difference of the isotopic labels. This will reveal which proteins are up- or down-regulated upon this compound treatment.[9]

Cell Viability Assay (AlamarBlue)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • AlamarBlue reagent (resazurin)

  • Plate reader (fluorescence or absorbance)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the culture volume) to each well and incubate for 1-4 hours at 37°C.[14][15]

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly specific and potent inhibitor of Sec61-mediated protein translocation, making it an invaluable research tool and a promising scaffold for the development of novel therapeutics. Its well-defined mechanism of action, coupled with a growing body of quantitative data and established experimental protocols, provides a solid foundation for further investigation. This technical guide consolidates this critical information to facilitate ongoing and future research into the multifaceted roles of protein translocation in health and disease, and to aid in the rational design of next-generation Sec61 inhibitors.

References

Ipomoeassin F Cytotoxicity: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Preclinical Cytotoxic Profile and Mechanism of Action of Ipomoeassin F

Introduction

This compound, a macrocyclic resin glycoside isolated from the leaves of Ipomoea squamosa, has emerged as a potent natural cytotoxin with significant potential in oncology research.[1] Its profound growth-inhibitory effects against a range of cancer cell lines, often at single-digit nanomolar concentrations, have spurred investigations into its therapeutic applicability.[1][2][3] This technical guide provides a comprehensive summary of the preliminary cytotoxic studies of this compound, focusing on its mechanism of action, quantitative cytotoxic data, and the experimental methodologies employed in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.

Mechanism of Action: Targeting the Sec61 Translocon

The primary molecular target of this compound has been identified as Sec61α, the pore-forming subunit of the Sec61 protein translocon complex located in the endoplasmic reticulum (ER) membrane.[1][3][4] By binding to Sec61α, this compound inhibits the cotranslational translocation of newly synthesized secretory and membrane proteins into the ER lumen.[1][5][6] This disruption of protein biogenesis leads to a cascade of cellular events, culminating in potent cytotoxic effects.

The inhibition of protein translocation by this compound induces significant ER stress and triggers the Unfolded Protein Response (UPR).[7][8] In cancer cells, particularly those highly dependent on the secretory pathway for their proliferation and survival, this sustained ER stress can overwhelm cellular clearance mechanisms, such as autophagy, and ultimately lead to apoptotic cell death.[7] Studies have shown that treatment with this compound results in increased levels of cleaved caspase-3, a key marker of apoptosis.[7][9]

Quantitative Cytotoxicity Data

This compound has demonstrated broad-spectrum cytotoxicity against numerous cancer cell lines. Notably, it exhibits exceptional potency against triple-negative breast cancer (TNBC) cells.[5][7] The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A2780Human Ovarian Cancer36[6]
HCT-116Human Colorectal CarcinomaNot specified, but potent[1]
MDA-MB-231Triple-Negative Breast Cancer~20[7]
MDA-MB-436Triple-Negative Breast Cancer~20[7]
MCF7Breast Cancer (non-TNBC)Moderately sensitive[7]
HCC1954Breast Cancer (non-TNBC)Moderately sensitive[7]
T47DBreast Cancer (non-TNBC)Moderately sensitive[7]

Table 2: Comparative Cytotoxicity of this compound in Cancer vs. Non-Tumor Cell Lines

Cell Line TypeAverage IC50Reference
TNBC Cell Lines20 nM[7]
Non-TNBC Breast Cancer Lines237 nM[7]
Non-Tumor Origin Lines2.89 µM[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound cytotoxicity.

Cell Viability and Cytotoxicity Assays
  • AlamarBlue Assay: To determine cell viability, cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 5 days).[7] AlamarBlue reagent (resazurin) is then added to the wells. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin, and the fluorescence is measured to quantify cell viability.

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is another colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. While widely used, potential interference with natural compounds should be considered.[10]

  • Clonogenic Assay: This assay assesses the long-term effects of a compound on the ability of single cells to form colonies. It provides insights into both cytostatic and cytotoxic effects.[11]

Apoptosis Assays
  • Western Blotting for Cleaved Caspase-3: Cells are treated with this compound for a designated time (e.g., 48 hours).[7] Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of cleaved caspase-3, an executioner caspase in apoptosis, are detected using a specific primary antibody followed by a secondary antibody conjugated to a reporter enzyme for visualization.[7]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protein Translocation and Secretion Assays
  • In Vitro Translocation Assay: This cell-free assay directly measures the ability of this compound to inhibit the translocation of specific proteins into ER-derived microsomes.[1][13]

  • Secreted Protein Production Analysis: Cells are treated with this compound, and the amount of a specific secreted reporter protein in the culture medium is quantified to assess the inhibition of the secretory pathway.[1]

Target Identification and Validation
  • Chemical Proteomics: Biotinylated analogues of this compound are used as probes to pull down its binding partners from cell lysates.[1][3] The captured proteins are then identified using mass spectrometry. Sec61α was identified as the primary target using this approach.[1][3]

  • Fluorescent Labeling: Fluorescent derivatives of this compound can be used to visualize its subcellular localization. Studies have shown that this compound strongly localizes to the ER.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's cytotoxicity.

IpomoeassinF_Mechanism cluster_Cell Cancer Cell cluster_ER Endoplasmic Reticulum IpomF This compound Sec61 Sec61α Translocon IpomF->Sec61 Binds and Inhibits ER_Lumen ER Lumen ER_Stress ER Stress Sec61->ER_Stress Inhibition leads to Protein Nascent Polypeptide Protein->Sec61 Translocation UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to ER_Stress->UPR Activates Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 Activates

Figure 1: Mechanism of this compound-induced cytotoxicity.

Cytotoxicity_Workflow cluster_Assays Cytotoxicity & Apoptosis Assays start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., AlamarBlue, MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3) treatment->apoptosis data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis ic50 Determine IC50 Values data_analysis->ic50 apoptosis_markers Quantify Apoptosis Markers data_analysis->apoptosis_markers end Conclusion: Evaluate Cytotoxic Potency and Mechanism ic50->end apoptosis_markers->end

Figure 2: Experimental workflow for assessing this compound cytotoxicity.

Conclusion and Future Directions

The preliminary studies on this compound have firmly established it as a highly potent cytotoxic agent with a well-defined mechanism of action targeting the Sec61 translocon. Its preferential activity against certain cancer types, such as TNBC, suggests a potential therapeutic window that warrants further investigation.[5][7] Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic combinations with other anticancer agents. The unique carbohydrate-based macrocyclic structure of this compound also presents exciting opportunities for medicinal chemistry efforts to develop analogues with improved therapeutic indices.[1][14] The insights gained from these preliminary studies provide a strong foundation for the continued development of this compound and its derivatives as a novel class of anticancer therapeutics.

References

Ipomoeassin F: A Comprehensive Technical Review of its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomoeassin F, a natural glycoresin isolated from the plant Ipomoea squamosa, has emerged as a highly potent cytotoxic agent with significant promise in oncology, particularly for aggressive and difficult-to-treat cancers like triple-negative breast cancer (TNBC).[1] With IC50 values in the low nanomolar range, its efficacy surpasses many conventional chemotherapeutic drugs.[2][3] This technical guide provides an in-depth review of the current literature on this compound's anticancer properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function. Its unique mode of action, centered on the inhibition of the endoplasmic reticulum (ER) translocon, presents a novel therapeutic avenue for cancer treatment.[2][4]

Core Mechanism of Action: Targeting the Sec61α Translocon

The primary molecular target of this compound is Sec61α, the pore-forming subunit of the Sec61 protein translocon complex in the endoplasmic reticulum.[1][2][5] This complex is the central gateway for transporting newly synthesized polypeptides into the ER lumen.[1] By binding directly to Sec61α, this compound potently inhibits the cotranslational import of membrane and secretory proteins into the ER.[2][6][7] This blockade disrupts protein homeostasis and triggers a cascade of cellular stress responses that culminate in cell death.

The key downstream effects of Sec61α inhibition by this compound include:

  • Inhibition of ER Molecular Chaperone Translocation : this compound prevents the proper translocation of critical ER molecular chaperones, such as Protein Disulfide Isomerase Family A Member 6 (PDIA6) and Member 4 (PDIA4), into the ER.[1][4][8] This leads to their subsequent proteasomal degradation.[4][8]

  • Induction of ER Stress and the Unfolded Protein Response (UPR) : The disruption of protein translocation and folding leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress.[1] This activates the Unfolded Protein Response (UPR), a cellular signaling network designed to restore homeostasis.[1][4] this compound has been shown to activate two key branches of the UPR:

    • PERK Pathway : Leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[1]

    • IRE1 Pathway : Results in the splicing of X-box binding protein 1 (XBP1) mRNA.[1]

  • Induction of Autophagy and Apoptosis : Prolonged and overwhelming ER stress induced by this compound pushes the cell towards programmed cell death. The treatment triggers autophagy and apoptosis, evidenced by the cleavage of caspase-3, a key executioner caspase.[1]

Ipomoeassin_F_Mechanism_of_Action Ipom_F This compound Sec61a Sec61α (ER Translocon Pore) Ipom_F->Sec61a Binds & Inhibits Protein_Translocation Protein Translocation (PDIA4, PDIA6, etc.) Sec61a->Protein_Translocation ER_Lumen ER Lumen Protein_Translocation->ER_Lumen Blocked PDIA_Degradation PDIA4/6 Degradation Protein_Translocation->PDIA_Degradation ER_Stress ER Stress ER_Lumen->ER_Stress Accumulation of Misfolded Proteins PDIA_Degradation->ER_Stress Leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK → P-eIF2α UPR->PERK IRE1 IRE1 → sXBP1 UPR->IRE1 Autophagy Autophagy UPR->Autophagy Induces Apoptosis Apoptosis (Caspase-3 Cleavage) UPR->Apoptosis Induces Cell_Death Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

Figure 1: this compound's mechanism of action targeting the Sec61α translocon.

Quantitative Data on Anticancer Activity

This compound demonstrates potent and selective cytotoxicity, particularly against TNBC cell lines, while showing lower to moderate effects on non-TNBC and non-tumorigenic cell lines.[1][6]

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (nM)Reference
TNBC Lines
MDA-MB-231Triple-Negative Breast CancerSingle-digit nM range[1][2]
MDA-MB-436Triple-Negative Breast Cancer~25-50 nM (protein level effects)[1]
MDA-MB-468Triple-Negative Breast CancerPotent activity noted in NCI-60 screen[1]
Non-TNBC Lines
MCF7Breast Cancer (ER+)351.3 nM (for an analogue)[9]
VariousOther Cancer TypesLow to moderate cytotoxicity[6][7]
Non-Tumor Lines
VariousNon-tumorigenicLower cytotoxicity compared to TNBC[1]

Note: Specific IC50 values vary between studies. The data consistently show high potency in the low nanomolar range for sensitive cell lines.[1][2]

Table 2: In Vivo Antitumor Activity in TNBC Xenograft Model
Animal ModelCell LineTreatmentDosing ScheduleOutcomeReference
Athymic Nude MiceMDA-MB-231This compound (i.p. injection)Daily for 7 days with dose escalation (e.g., 0.25 to 1.5 mg/kg)Significant suppression of tumor growth[1][4]
Marked reduction of PDIA6 and PDIA4 in tumor tissue[4][8]
No reported signs of toxicity at therapeutic doses[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have been pivotal in defining the anticancer properties of this compound.

Cell Viability Assay
  • Objective : To determine the cytotoxic effect of this compound on various cell lines.

  • Method : AlamarBlue Assay.[1]

  • Procedure :

    • Cell Seeding : Plate cells (e.g., MDA-MB-231, MCF7) in 96-well plates and allow them to adhere overnight.

    • Treatment : Treat cells with a serial dilution of this compound (e.g., 0 to 100 nM) for a specified period (e.g., 5 days).[1]

    • Reagent Addition : Add AlamarBlue reagent to each well and incubate for 2-4 hours at 37°C.

    • Measurement : Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

    • Analysis : Calculate cell viability as a percentage relative to vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blotting
  • Objective : To analyze the expression levels of specific proteins involved in the UPR and apoptosis pathways.

  • Procedure :

    • Cell Treatment : Culture TNBC cells (e.g., MDA-MB-231, MDA-MB-436) and treat with this compound (e.g., 25 nM, 50 nM) for a designated time (e.g., 48 hours).[1][10]

    • Lysis : Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification : Determine protein concentration using a BCA assay.

    • Electrophoresis : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer : Transfer the separated proteins to a PVDF membrane.

    • Blocking & Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour, followed by overnight incubation at 4°C with primary antibodies (e.g., anti-PDIA6, anti-PDIA4, anti-cleaved-caspase 3, anti-P-eIF2α, anti-GRP78).[1]

    • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

XBP1 mRNA Splicing Assay
  • Objective : To detect the activation of the IRE1 branch of the UPR.

  • Procedure :

    • Treatment : Treat TNBC cells with this compound (e.g., 20 nM, 50 nM) for 48 hours.[1][10]

    • RNA Extraction : Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Reverse Transcription (RT) : Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

    • Polymerase Chain Reaction (PCR) : Amplify the XBP1 cDNA using primers that flank the splice site.

    • Electrophoresis : Resolve the PCR products on an agarose gel. The spliced form of XBP1 (sXBP1) will appear as a smaller band compared to the unspliced form (uXBP1), indicating IRE1 activation.[1]

Mouse Tumor Xenograft Experiment
  • Objective : To evaluate the in vivo antitumor efficacy of this compound.

  • Procedure :

    • Animal Model : Use athymic nude mice.

    • Cell Implantation : Subcutaneously inject MDA-MB-231 TNBC cells into the flank of each mouse.

    • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization : Randomly divide mice into control (vehicle) and treatment groups (n=6/group).[1]

    • Treatment Administration : Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for a set period (e.g., 7 days), often using a dose-escalation scheme (e.g., starting at 0.25 mg/kg and increasing to 1.5 mg/kg) to manage potential toxicity.[1]

    • Monitoring : Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • Endpoint : At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting for PDIA6 levels).[4]

Xenograft_Workflow Start Start: Athymic Nude Mice Implantation Subcutaneous Implantation of MDA-MB-231 Cells Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Groups (Control & Treatment) Tumor_Growth->Randomization Treatment Daily i.p. Injection (Vehicle or this compound) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Repeat for Duration Endpoint Endpoint: Sacrifice & Tumor Excision Monitoring->Endpoint Study Conclusion Analysis Data & Tissue Analysis Endpoint->Analysis

Figure 2: Standard workflow for an in vivo TNBC tumor xenograft study.

Conclusion and Future Directions

This compound is a potent natural product that selectively inhibits the growth of triple-negative breast cancer cells.[1][4] Its well-defined mechanism of action, involving the direct inhibition of the Sec61α translocon, leads to irrecoverable ER stress, UPR activation, and ultimately, apoptotic cell death.[1][2] Both in vitro and in vivo studies have confirmed its significant antitumor activity at low nanomolar concentrations.[1][2] The dependence of aggressive cancers like TNBC on high rates of protein synthesis and secretion may explain their heightened sensitivity to Sec61α inhibition, making this compound a particularly promising therapeutic candidate.[6][7]

Future research should focus on optimizing its therapeutic index, exploring synergistic combinations with other anticancer agents, and further investigating its potential immunosuppressive effects, which could be a double-edged sword in cancer therapy.[6] The detailed understanding of its interaction with Sec61α provides a solid foundation for the development of this compound and its analogues as a new class of targeted cancer therapeutics.[2][4]

References

Unraveling the Antiproliferative Power of Ipomoeassin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ipomoeassin F, a potent natural glycoresin, has emerged as a promising candidate in anticancer research, demonstrating significant antiproliferative activity against a range of cancer cell lines, with particular efficacy against triple-negative breast cancer (TNBC).[1][2][3] This in-depth technical guide consolidates the current understanding of this compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in its cytotoxic effects.

Core Mechanism of Action: Targeting the Sec61 Translocon

The primary molecular target of this compound is the α-subunit of the Sec61 protein translocon complex (Sec61α), a crucial component of the cellular machinery responsible for translocating newly synthesized polypeptides into the endoplasmic reticulum (ER).[2][4][5] By binding to Sec61α, this compound effectively inhibits the translocation of a broad range of secretory and membrane proteins.[2][6] This disruption of protein biogenesis leads to an accumulation of misfolded proteins in the ER, inducing significant ER stress.[1]

The sustained ER stress triggers the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis.[1] Key UPR pathways, including the PERK and IRE1 pathways, are activated in response to this compound treatment. This is evidenced by the increased phosphorylation of eIF2α and the splicing of XBP1 mRNA, respectively.[1] However, when the ER stress is prolonged and severe, the protective mechanisms of the UPR are overwhelmed, leading to the induction of autophagy and ultimately, apoptotic cell death.[1] The induction of apoptosis is confirmed by the detection of cleaved caspase-3 in treated cancer cells.[1]

Quantitative Analysis of Antiproliferative Activity

This compound exhibits potent cytotoxicity with IC50 values in the low nanomolar range across various cancer cell lines. Its efficacy is particularly pronounced in TNBC cells. The following table summarizes the reported IC50 values for this compound and some of its analogues.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound MDA-MB-231Triple-Negative Breast Cancer~20 (average for TNBC lines)[1]
MDA-MB-436Triple-Negative Breast Cancer~20 (average for TNBC lines)[1]
MCF7Breast Cancer (non-TNBC)~237 (average for non-TNBC lines)[1]
HCC1954Breast Cancer (non-TNBC)~237 (average for non-TNBC lines)[1]
T47DBreast Cancer (non-TNBC)~237 (average for non-TNBC lines)[1]
A2780Ovarian Cancer36[6]
U937Histiocytic Lymphoma5.4[7]
MCF-10ANon-tumorigenic Breast Epithelial5.1[6]
Non-tumor lines2890 (average)[1]
Ring-opened analogue 1 MDA-MB-231Triple-Negative Breast Cancer59[8]
Ring-opened analogue 2 MDA-MB-231Triple-Negative Breast Cancer41[4]
Ring-opened analogue 3 HCT116 Sec61-WTColon Carcinoma40[4]
Ring-opened analogue 5 MDA-MB-231Triple-Negative Breast Cancer43[8]
Ring-opened analogue 22 HCT116 Sec61-WTColon Carcinoma70[4]
11R-epimer of this compound VariousSignificantly less active (20-80 fold)[7]

Visualizing the Molecular Cascade

The following diagrams illustrate the signaling pathway of this compound's antiproliferative activity and a general workflow for its investigation.

IpomoeassinF_Pathway cluster_cell Cancer Cell IpomF This compound Sec61 Sec61α Translocon IpomF->Sec61 binds & inhibits ProteinTranslocation Protein Translocation (Secretory & Membrane Proteins) Sec61->ProteinTranslocation blocks ER_Stress ER Stress (Misfolded Protein Accumulation) ProteinTranslocation->ER_Stress leads to UPR Unfolded Protein Response (UPR) (PERK & IRE1 Pathways) ER_Stress->UPR activates Autophagy Autophagy UPR->Autophagy induces Apoptosis Apoptosis (Caspase-3 Cleavage) UPR->Apoptosis prolonged stress leads to Autophagy->Apoptosis can promote CellDeath Cell Death Apoptosis->CellDeath

Caption: Signaling pathway of this compound-induced cell death.

Experimental_Workflow cluster_workflow Experimental Investigation Workflow TreatCells Treat Cancer Cells with this compound Cytotoxicity Cytotoxicity/Viability Assays (AlamarBlue, MTT) TreatCells->Cytotoxicity Mechanism Mechanism of Action Studies TreatCells->Mechanism DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis ER_Stress_Analysis ER Stress & UPR Analysis (Western Blot: GRP78, p-eIF2α; RT-PCR: XBP1 splicing) Mechanism->ER_Stress_Analysis Autophagy_Analysis Autophagy Analysis (Western Blot: LC3B) Mechanism->Autophagy_Analysis Apoptosis_Analysis Apoptosis Analysis (Western Blot: Cleaved Caspase-3) Mechanism->Apoptosis_Analysis ER_Stress_Analysis->DataAnalysis Autophagy_Analysis->DataAnalysis Apoptosis_Analysis->DataAnalysis

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's antiproliferative activity.

Cell Viability/Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell proliferation.

  • AlamarBlue Assay:

    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified period, typically 48 to 72 hours.[1] Include a vehicle control (e.g., DMSO).

    • Reagent Addition: Add AlamarBlue reagent (10% of the culture volume) to each well.

    • Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.

    • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

  • MTT Assay:

    • Cell Seeding and Treatment: Follow the same procedure as for the AlamarBlue assay.

    • Reagent Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well (10% of the culture volume).

    • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Similar to the AlamarBlue assay, calculate cell viability and IC50 values.

Western Blot Analysis for Signaling Pathways

Western blotting is employed to detect changes in the expression and post-translational modification of key proteins involved in the cellular response to this compound.

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

    • ER Stress/UPR: Anti-GRP78/BiP, anti-phospho-eIF2α, anti-total eIF2α.[1]

    • Autophagy: Anti-LC3B.[1]

    • Apoptosis: Anti-cleaved caspase-3, anti-total caspase-3.[1]

    • Loading Control: Anti-β-actin or anti-GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Analysis of XBP1 mRNA Splicing

This assay is a specific indicator of IRE1 pathway activation within the UPR.

  • RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Perform PCR using primers that flank the splice site of XBP1 mRNA. This will amplify both the unspliced and spliced forms.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The spliced form of XBP1 will migrate faster than the unspliced form.

  • Visualization and Analysis: Visualize the bands under UV light and analyze the ratio of spliced to unspliced XBP1.

Conclusion

This compound presents a compelling profile as an antiproliferative agent with a well-defined mechanism of action centered on the inhibition of the Sec61 translocon. Its potent and selective activity, particularly against challenging cancers like TNBC, underscores its potential for further therapeutic development. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further investigate and harness the therapeutic promise of this compound and its analogues.

References

Ipomoeassin F: A Technical Guide to its Induction of Endoplasmic Reticulum Stress and the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomoeassin F, a potent natural product, has garnered significant interest in the scientific community for its cytotoxic activity against various cancer cell lines. Its mechanism of action is centered on the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR). This technical guide provides an in-depth overview of the molecular pathways affected by this compound, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the core signaling cascades and workflows.

Introduction

This compound is a resin glycoside that acts as a selective inhibitor of the Sec61 translocon, the primary channel for protein translocation into the endoplasmic reticulum.[1][2] By binding to the Sec61α subunit, this compound obstructs the entry of nascent polypeptide chains into the ER lumen, leading to an accumulation of misfolded and unfolded proteins.[1][2] This disruption of protein homeostasis triggers a cellular stress response known as the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function or, if the stress is insurmountable, inducing apoptosis.[3][4] Understanding the intricacies of this compound-induced ER stress and UPR signaling is crucial for its development as a potential therapeutic agent, particularly in oncology.

Mechanism of Action: Induction of ER Stress and UPR Signaling

This compound's primary molecular target is the Sec61α subunit of the ER translocon.[1][2] Inhibition of this channel leads to a cascade of events culminating in ER stress and UPR activation.

2.1. Inhibition of Protein Translocation and Accumulation of Misfolded Proteins: By blocking the Sec61 translocon, this compound prevents the co-translational translocation of a wide array of proteins into the ER.[1][3] This leads to the accumulation of unfolded and misfolded proteins in the cytoplasm and a depletion of essential ER-resident proteins.

2.2. Downregulation of Protein Disulfide Isomerases (PDIs): Studies have shown that this compound treatment leads to a reduction in the protein levels of key ER chaperones, specifically the protein disulfide isomerases PDIA4 and PDIA6.[4][5] These enzymes are critical for proper protein folding and the formation of disulfide bonds. Their downregulation exacerbates the accumulation of misfolded proteins, thereby intensifying the ER stress signal.[5]

2.3. Activation of the Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the ER lumen is detected by three main sensor proteins: PERK, IRE1, and ATF6. This compound has been shown to activate at least two of these pathways:

  • The PERK Pathway: Upon activation, PERK (Protein kinase R-like endoplasmic reticulum kinase) phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in apoptosis and autophagy.[3]

  • The IRE1 Pathway: IRE1 (Inositol-requiring enzyme 1) is an endonuclease that, when activated, splices the mRNA of the X-box binding protein 1 (XBP1).[3] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[3]

The sustained activation of these UPR pathways, particularly the pro-apoptotic branches, is thought to be the primary mechanism behind the cytotoxic effects of this compound.

Quantitative Data on this compound-Induced UPR Signaling

The following tables summarize the dose-dependent effects of this compound on key markers of ER stress and the UPR in various cancer cell lines.

Cell LineThis compound ConcentrationEffect on GRP78/BiP Protein Levels (Fold Change vs. Control)Reference
MDA-MB-23125 nMUpregulated[4]
MDA-MB-23150 nMFurther Upregulated[4]
MDA-MB-43625 nMUpregulated[4]
MDA-MB-43650 nMFurther Upregulated[4]
Cell LineThis compound ConcentrationEffect on p-eIF2α/eIF2α Ratio (Fold Change vs. Control)Reference
MDA-MB-23125 nMIncreased[4]
MDA-MB-23150 nMFurther Increased[4]
MDA-MB-43625 nMIncreased[4]
MDA-MB-43650 nMFurther Increased[4]
Cell LineThis compound ConcentrationEffect on XBP1 mRNA Splicing (% Spliced)Reference
MDA-MB-23120 nMIncreased[4]
MDA-MB-23150 nMFurther Increased[4]
MDA-MB-43620 nMIncreased[4]
MDA-MB-43650 nMFurther Increased[4]
HepG2100 nM (4-24h)Increased over time[3]
Cell LineThis compound ConcentrationEffect on PDIA4 Protein Levels (Relative to Control)Reference
MDA-MB-23125 nMDecreased[4]
MDA-MB-23150 nMFurther Decreased[4]
MDA-MB-43625 nMDecreased[4]
MDA-MB-43650 nMFurther Decreased[4]
Cell LineThis compound ConcentrationEffect on PDIA6 Protein Levels (Relative to Control)Reference
MDA-MB-23125 nMDecreased[4]
MDA-MB-23150 nMFurther Decreased[4]
MDA-MB-43625 nMDecreased[4]
MDA-MB-43650 nMFurther Decreased[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on ER stress and UPR signaling.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

4.2. Western Blotting for UPR Proteins (e.g., p-eIF2α, GRP78/BiP)

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-GRP78/BiP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound as required.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

4.3. RT-PCR for XBP1 mRNA Splicing

This method is used to detect the spliced and unspliced forms of XBP1 mRNA.

  • Materials:

    • RNA extraction kit

    • Reverse transcriptase kit

    • PCR primers specific for XBP1 that flank the 26-nucleotide intron

    • Taq polymerase and PCR buffer

    • Agarose gel and electrophoresis equipment

    • Gel imaging system

  • Procedure:

    • Treat cells with this compound.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform PCR using the XBP1-specific primers.

    • Resolve the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band than the spliced XBP1.

    • Visualize the bands using a gel imaging system and quantify the relative amounts of the spliced and unspliced forms.

4.4. Thioflavin T Staining for Misfolded Protein Aggregates

This assay uses the fluorescent dye Thioflavin T (ThT) to detect the presence of amyloid-like protein aggregates.

  • Materials:

    • Thioflavin T stock solution

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Treat cells with this compound.

    • Fix the cells (if using microscopy).

    • Incubate the cells with a working solution of Thioflavin T (e.g., 25 µM in PBS) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • For microscopy, visualize the cells using a fluorescence microscope with appropriate filters (excitation ~450 nm, emission ~485 nm).

    • For plate reader analysis, measure the fluorescence intensity.

4.5. Immunofluorescence for PDIA6 Localization

This technique is used to visualize the subcellular localization of proteins.

  • Materials:

    • Coverslips

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (anti-PDIA6)

    • Fluorophore-conjugated secondary antibody

    • DAPI (for nuclear staining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with fixative.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary anti-PDIA6 antibody.

    • Wash and incubate with the fluorophore-conjugated secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

Visualizations

5.1. Signaling Pathway

IpomoeassinF_ER_Stress_UPR cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Sec61 Sec61 Translocon UnfoldedProteins Accumulation of Unfolded Proteins Sec61->UnfoldedProteins Leads to GRP78 GRP78/BiP UnfoldedProteins->GRP78 Sequesters PDIs PDIA4 / PDIA6 (Protein Disulfide Isomerases) PDIs->UnfoldedProteins Contributes to PERK_inactive PERK GRP78->PERK_inactive Dissociates from IRE1_inactive IRE1 GRP78->IRE1_inactive Dissociates from eIF2a eIF2α PERK_inactive->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1_inactive->XBP1u Splices IpomoeassinF This compound IpomoeassinF->Sec61 Inhibits IpomoeassinF->PDIs Downregulates p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes ATF4_nuc ATF4 ATF4->ATF4_nuc Translocates to XBP1s XBP1s mRNA XBP1s_nuc XBP1s XBP1s->XBP1s_nuc Translocates to Apoptosis_genes Pro-Apoptotic Genes ATF4_nuc->Apoptosis_genes Activates Transcription of UPR_genes UPR Target Genes (ERAD, Chaperones) XBP1s_nuc->UPR_genes Activates Transcription of

Caption: this compound signaling pathway inducing ER stress and UPR.

5.2. Experimental Workflow

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Viability Cell Viability cluster_ProteinAnalysis Protein Analysis cluster_GeneExpression Gene Expression start Seed Cells treat Treat with This compound start->treat mtt MTT Assay treat->mtt lysis Cell Lysis treat->lysis if_stain Immunofluorescence treat->if_stain tht Thioflavin T Staining treat->tht rna RNA Extraction treat->rna read_mtt Measure Absorbance mtt->read_mtt wb Western Blot lysis->wb rtpcr RT-PCR (XBP1) rna->rtpcr

References

Methodological & Application

Total Synthesis of Ipomoeassin F: Application Notes and Protocols for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of Ipomoeassin F, a potent cytotoxic macrolide glycoresin. The information compiled herein is based on the highly efficient 17-step synthesis developed by Zong, Barber, Aljewari, Zhou, Hu, Du, and Shi, which boasts an overall yield of 3.8%.[1] These protocols are intended to facilitate the production of this compound for research purposes, including mechanism of action studies, structure-activity relationship (SAR) investigations, and the development of novel therapeutic agents.

Introduction

This compound is a natural product isolated from the morning glory family (Convolvulaceae) that has demonstrated significant in vitro antitumor activity, with IC50 values in the low nanomolar range against various cancer cell lines.[1][2][3] Its complex molecular architecture, featuring a 20-membered macrolactone ring embedding a disaccharide core, has made it a challenging target for total synthesis. The synthetic route detailed below provides a practical and scalable approach to obtaining this valuable compound for further biological and pharmacological evaluation.

Data Presentation

Synthetic Route Overview

The total synthesis of this compound can be divided into several key stages:

  • Monosaccharide Precursor Synthesis: Preparation of the glucosyl donor and fucosyl acceptor building blocks.

  • Disaccharide Assembly: Glycosylation to form the core disaccharide structure.

  • Macrolactonization: Ring-closing metathesis (RCM) to form the 20-membered macrocycle.

  • Final Functionalization and Deprotection: Introduction of the cinnamate and tiglate esters and removal of protecting groups to yield the final product.

Quantitative Data Summary
Step No.ReactionProductYield (%)Reference
1-3Synthesis from penta-O-acetyl-β-d-glucopyranoseCompound 1349% (over 3 steps)[1]
4TigloylationCompound 14Not specified[1]
5-8Multi-step conversionGlucosyl DonorNot specified[1]
9-12Multi-step conversionFucosyl AcceptorNot specified[1]
13Schmidt GlycosidationDisaccharideNot specified[2]
14AcylationDiene PrecursorNot specified[1]
15Ring-Closing Metathesis (RCM)Macrolide79%[1]
16Cinnamate EsterificationProtected this compound80-88%[1]
17Deprotection (TBS removal)This compound 82-88%[1]
Overall 17 Steps (longest linear sequence) This compound 3.8% [1]
Cytotoxicity Data of Synthetic this compound
Cell LineCancer TypeIC50 (nM)Reference
U937Lymphoma5.4[1]
MCF7Breast Cancer43.7[1]
MDA-MB-231Breast Cancer6.6[4]
A2780Ovarian Cancer36[2]
HT-29Colon CancerNot specified[2]
JurkatT-cell leukemia6.1[2]

Experimental Protocols

The following are key experimental protocols adapted from the literature for the total synthesis of this compound.

Key Experiment: Ring-Closing Metathesis (RCM)

This protocol describes the formation of the 20-membered macrolactone ring from the diene precursor.

Procedure:

  • To a solution of the diene precursor in anhydrous and degassed dichloromethane (CH2Cl2), add the Hoveyda-Grubbs 2nd generation catalyst (10 mol%).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding ethyl vinyl ether.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting macrolide by flash column chromatography on silica gel.

Key Experiment: Final Deprotection

This protocol outlines the removal of the tert-butyldimethylsilyl (TBS) protecting groups to yield this compound.

Procedure:

  • Dissolve the TBS-protected this compound intermediate in a solution of tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF) and acetic acid (AcOH) to the reaction mixture at room temperature.

  • Stir the reaction until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

Total Synthesis Workflow

G start Starting Materials (Monosaccharides) precursors Synthesis of Glucosyl Donor & Fucosyl Acceptor start->precursors glycosylation Schmidt Glycosidation precursors->glycosylation disaccharide Disaccharide Intermediate glycosylation->disaccharide functionalization1 Selective Protection & Acylation disaccharide->functionalization1 diene Diene Precursor functionalization1->diene rcm Ring-Closing Metathesis (RCM) diene->rcm macrolide Macrolide Core rcm->macrolide functionalization2 Cinnamate & Tiglate Esterification macrolide->functionalization2 protected_ipom Protected this compound functionalization2->protected_ipom deprotection Final Deprotection protected_ipom->deprotection ipomoeassin_f This compound deprotection->ipomoeassin_f

Caption: A simplified workflow of the total synthesis of this compound.

This compound Mechanism of Action: Inhibition of Protein Translocation

G cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) sec61 Sec61 Translocon er_lumen ER Lumen sec61->er_lumen Protein Translocation er_stress ER Stress sec61->er_stress Blockage leads to ribosome Ribosome ribosome->sec61 Translation nascent_peptide Nascent Polypeptide nascent_peptide->ribosome ipomoeassin_f This compound ipomoeassin_f->sec61 Binds to Sec61α and inhibits apoptosis Apoptosis er_stress->apoptosis

Caption: this compound inhibits protein translocation by targeting the Sec61α subunit.

References

Unveiling the Potential of Ipomoeassin F in Triple-Negative Breast Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Ipomoeassin F, a potent natural product, in the investigation of triple-negative breast cancer (TNBC). This compound has emerged as a promising agent for targeting TNBC, an aggressive subtype of breast cancer with limited therapeutic options. These guidelines are intended to facilitate further research into its mechanism of action and potential as a therapeutic lead.

Introduction to this compound and its Anti-TNBC Activity

This compound is a glycoresin that has been identified as a selective and potent inhibitor of TNBC cell growth[1][2][3][4]. Its primary molecular target is the Sec61α subunit of the endoplasmic reticulum (ER) translocon complex[1][5][6][7][8]. By binding to Sec61α, this compound disrupts the translocation of nascent polypeptides into the ER lumen, leading to a cascade of cellular events that culminate in cancer cell death[1][6][9][10]. This targeted disruption of protein homeostasis makes this compound a molecule of significant interest in TNBC research.

The mechanism of action of this compound in TNBC is primarily centered on the induction of ER stress. By inhibiting the Sec61α translocon, this compound specifically blocks the ER translocation of crucial molecular chaperones, including Protein Disulfide Isomerase Family A Member 6 (PDIA6) and Member 4 (PDIA4)[1][3][4][10][11]. This blockage leads to the accumulation of misfolded proteins within the ER, triggering the Unfolded Protein Response (UPR) and inducing a state of lethal ER stress[1][10]. Consequently, TNBC cells undergo autophagy and apoptosis[1][3][4].

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against various cell lines and its impact on key protein levels.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeAverage IC50 (nM)Reference
TNBC
MDA-MB-231Human Breast Adenocarcinoma20[1]
MDA-MB-436Human Breast Duct Carcinoma20[1]
Non-TNBC Breast Cancer
MCF7Human Breast Adenocarcinoma237[1]
T47DHuman Breast Ductile Carcinoma237[1]
HCC1954Human Breast Ductal Carcinoma237[1]
Non-Tumor Origin
Raw264.7Mouse Macrophage2890[1]
Fibroblast-AG07725Human Fibroblast2890[1]
HEK-293THuman Embryonic Kidney2890[1]

Table 2: Effect of this compound on Protein Expression in TNBC Cells

ProteinTreatmentCell LineChange in Protein LevelReference
PDIA625 nM or 50 nM this compound for 48hMDA-MB-231, MDA-MB-436Decreased[1]
PDIA425 nM or 50 nM this compound for 48hMDA-MB-231, MDA-MB-436Decreased[1]
Calnexin (CANX)25 nM or 50 nM this compound for 48hMDA-MB-231, MDA-MB-436Decreased[1]
Phosphorylated eIF2αThis compound (concentration dependent)TNBC cellsIncreased[1]
Cleaved Caspase 3This compound (concentration dependent)MDA-MB-231Increased[1]
LC3-II ConversionThis compoundMDA-MB-231, MDA-MB-436Increased[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in TNBC and a general experimental workflow for its investigation.

IpomoeassinF_Signaling_Pathway cluster_cell TNBC Cell IpomF This compound Sec61 Sec61α Translocon IpomF->Sec61 Inhibits PDIA4_6_ER PDIA4/PDIA6 (Functional Chaperones) Sec61->PDIA4_6_ER Blocked Misfolded Accumulation of Misfolded Proteins Sec61->Misfolded Leads to ER Endoplasmic Reticulum PDIA4_6_pre PDIA4/PDIA6 (Nascent Polypeptides) PDIA4_6_pre->Sec61 Translocation ER_Stress ER Stress Misfolded->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy UPR->Autophagy Apoptosis Apoptosis UPR->Apoptosis

Caption: Signaling pathway of this compound in TNBC cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture TNBC Cell Culture (e.g., MDA-MB-231, MDA-MB-436) Treatment This compound Treatment (Dose- and Time-Response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., AlamarBlue) Treatment->Viability Western_Blot Western Blot Analysis (PDIA4/6, ER Stress Markers, Apoptosis Markers) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 Cleavage) Treatment->Apoptosis_Assay Autophagy_Assay Autophagy Assay (e.g., LC3-II Conversion) Treatment->Autophagy_Assay Xenograft TNBC Xenograft Model (e.g., MDA-MB-231 in nude mice) Dosing This compound Administration Xenograft->Dosing Tumor_Measurement Tumor Growth Monitoring Dosing->Tumor_Measurement IHC Immunohistochemistry of Tumors (e.g., PDIA4/6) Tumor_Measurement->IHC

Caption: General experimental workflow for this compound research in TNBC.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on TNBC cells.

Protocol 1: Cell Viability Assay (AlamarBlue)

This protocol is for determining the cytotoxic effects of this compound on TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • AlamarBlue™ cell viability reagent

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from low nanomolar to micromolar (e.g., 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • AlamarBlue Addition: Add 10 µL of AlamarBlue™ reagent to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for PDIA4, PDIA6, and ER Stress Markers

This protocol details the detection of changes in protein expression following this compound treatment.

Materials:

  • TNBC cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PDIA4, anti-PDIA6, anti-Calnexin, anti-phospho-eIF2α, anti-eIF2α, anti-cleaved caspase-3, anti-caspase-3, anti-LC3B, and anti-GAPDH (as a loading control).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed TNBC cells in 6-well plates and treat with desired concentrations of this compound (e.g., 25 nM and 50 nM) for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-15% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add ECL detection reagent.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

Protocol 3: In Vivo TNBC Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

  • Athymic nude mice (female, 6-8 weeks old)

  • MDA-MB-231 cells

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in a solution of saline with a solubilizing agent)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in 100 µL of PBS (can be mixed 1:1 with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A potential dosing regimen could be a two-dose escalation scheme due to its high potency, with a maximum tolerated dose around 3 mg/kg[1]. The vehicle control group should receive injections of the vehicle solution.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. The excised tumors can be used for further analysis, such as immunohistochemistry for PDIA4 and PDIA6 expression.

Conclusion

This compound presents a novel and promising therapeutic strategy for TNBC by targeting the Sec61α translocon and inducing cancer cell-specific ER stress. The provided application notes and protocols offer a framework for researchers to further explore the preclinical potential of this potent natural product. Rigorous and standardized experimental approaches are crucial for elucidating the full therapeutic utility of this compound and advancing its development as a potential treatment for triple-negative breast cancer.

References

Application Notes: Ipomoeassin F as a Tool for Studying ER Protein Translocation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipomoeassin F is a potent, naturally occurring macrocyclic resin glycoside that serves as a highly selective and powerful tool for investigating protein translocation into the endoplasmic reticulum (ER).[1][2] It functions by directly targeting Sec61α, the central pore-forming subunit of the Sec61 protein translocon complex.[1][3][4] By binding to Sec61α, this compound effectively inhibits the transport of nascent polypeptides into the ER lumen, making it an invaluable probe for dissecting the mechanisms of protein secretion and membrane protein biogenesis.[3][4] Its mode of action provides a clear basis for its potent cytotoxic effects, particularly in cancer cell lines that are highly dependent on protein secretion.[2][3][5] These notes provide detailed protocols and data for utilizing this compound as a research tool.

Mechanism of Action

This compound selectively binds to the Sec61α subunit of the Sec61 translocon. This interaction locks the channel, preventing the co-translational translocation of a broad range of Sec61-dependent proteins, including secretory proteins and Type I and Type II transmembrane proteins.[5][6][7] This inhibition of protein import into the ER leads to the accumulation of misfolded proteins, inducing ER stress and the Unfolded Protein Response (UPR), which can ultimately trigger cell death.[4][8]

cluster_0 Normal ER Translocation cluster_1 Inhibition by this compound Ribosome Ribosome NascentChain Nascent Polypeptide (with Signal Peptide) Ribosome->NascentChain Translation Sec61 Sec61 Translocon (Open State) NascentChain->Sec61 SRP-mediated targeting ProcessedProtein Translocated & Folded Protein Sec61->ProcessedProtein Translocation & Signal Peptide Cleavage ER_Lumen ER Lumen Cytosol Cytosol Ribosome_I Ribosome NascentChain_I Nascent Polypeptide Ribosome_I->NascentChain_I Translation Sec61_I Sec61 Translocon (Blocked State) NascentChain_I->Sec61_I Attempted targeting Accumulation Accumulation of non-translocated precursors in cytosol NascentChain_I->Accumulation IpomF This compound IpomF->Sec61_I Inhibits ER_Lumen_I ER Lumen Cytosol_I Cytosol

Caption: Mechanism of this compound action on ER protein translocation.

Quantitative Data

This compound demonstrates potent activity in both biochemical and cell-based assays. Its efficacy varies across different substrates and cell lines.

Table 1: Biochemical Activity of this compound

Assay TypeSubstrate/SystemIC50 / EC50Reference
In Vitro TranslocationType II Membrane Protein (Ii)~50 nM[2][3][5]
In Vitro TranslocationAnalogue 13 (Open-chain)~120 nM[2][3]
In Vitro TranslocationThis compound155 nM[9]
In Vitro TranslocationAnalogue 2202 nM[9]
In Vitro TranslocationAnalogue 5291 nM[9]
In Vitro TranslocationAnalogue 22334 nM[9]
In Vitro TranslocationAnalogue 1562 nM[9]

Table 2: Cell-Based Activity of this compound

Assay TypeCell LineIC50 / EC50Reference
Protein Secretion (secNLuc)U2-OS~5 nM[2]
CytotoxicityMDA-MB-231 (TNBC)~7 nM[9]
CytotoxicityHCT11618 nM[10]
CytotoxicityMDA-MB-231 / MDA-MB-436 (TNBC)~20 nM (average)[4]
CytotoxicityA2780 (Ovarian)36 nM[7]
Protein Secretion (GLuc)SH-SY5Y~120 nM[2][5]
CytotoxicityNon-TNBC Breast Cancer~237 nM (average)[4]
CytotoxicityNon-tumor cell lines~2.89 µM (average)[4]

Experimental Protocols

Protocol 1: In Vitro Protein Translocation Assay

This assay directly measures the ability of this compound to inhibit the translocation of a specific protein into ER microsomes. It relies on in vitro transcription and translation of a target protein in the presence of radiolabeling, followed by incubation with ER microsomes. Successful translocation is often assessed by post-translational modifications like N-glycosylation, which causes a detectable shift in molecular weight.

Methodology:

  • Template Generation: Generate linear DNA templates of the desired protein (e.g., preprolactin, VSG, or a specific Type I/II transmembrane protein) via PCR.[9]

  • In Vitro Transcription/Translation: Use a coupled transcription/translation system (e.g., rabbit reticulocyte lysate) to synthesize the protein from the DNA template in the presence of a radiolabeled amino acid (e.g., [³⁵S]-Methionine).

  • Microsome Preparation: Prepare rough ER microsomes from a source like canine pancreas.[3]

  • Inhibition Step: Pre-incubate the canine pancreatic microsomes with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 10 minutes at 30°C).

  • Translocation Reaction: Add the in vitro translated, radiolabeled protein to the pre-incubated microsomes and incubate to allow for translocation (e.g., 20 minutes at 30°C).

  • Analysis:

    • Stop the reaction by placing on ice.

    • Isolate the membrane fraction by centrifugation.

    • Analyze the samples by SDS-PAGE and phosphorimaging.[6]

    • Successful translocation of a glycosylatable protein will result in a higher molecular weight band (glycosylated form). Inhibition by this compound will result in a decrease or absence of this band and an increase in the lower molecular weight, non-translocated precursor.

    • Quantify band intensities to determine the IC50 value.[11]

cluster_workflow Workflow: In Vitro Translocation Assay A 1. Generate DNA Template (e.g., via PCR) B 2. In Vitro Transcription/Translation with [35S]-Met to produce radiolabeled protein A->B D 4. Combine Protein and Microsomes Incubate to allow translocation B->D C 3. Pre-incubate ER Microsomes with this compound or DMSO C->D E 5. Isolate Membrane Fraction D->E F 6. Analyze by SDS-PAGE and Phosphorimaging E->F G 7. Quantify Bands (Glycosylated vs. Non-glycosylated) Determine IC50 F->G

Caption: Workflow for an in vitro ER protein translocation assay.

This compound exhibits substrate selectivity. It potently inhibits the translocation of secretory proteins and the membrane insertion of Type I and Type II transmembrane proteins.[5][7] However, it has no significant effect on the insertion of Type III or tail-anchored proteins, which may use alternative, Sec61-independent pathways.[5][6]

cluster_inhibited Inhibited Substrates cluster_unaffected Unaffected Substrates IpomF This compound Secretory Secretory Proteins (e.g., preprolactin) IpomF->Secretory TypeI Type I TMPs (e.g., VCAM1) IpomF->TypeI TypeII Type II TMPs (e.g., Ii) IpomF->TypeII TypeIII Type III TMPs (e.g., Glycophorin C) IpomF->TypeIII TA Tail-Anchored Proteins IpomF->TA

Caption: Substrate selectivity of this compound.

Protocol 2: Cell-Based Protein Secretion Assay (qHTS)

This method assesses the impact of this compound on the overall secretory pathway in living cells by measuring the extracellular accumulation of a reporter protein.

Methodology:

  • Cell Culture: Use a cell line engineered to express a secreted reporter, such as secreted Gaussia luciferase (GLuc) or NanoLuc (secNLuc).[2]

  • Cell Seeding: Seed cells in a multi-well plate format (e.g., 96-well or 384-well) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for a suitable time period (e.g., 6-24 hours) to allow for protein expression, secretion, and accumulation in the medium.

  • Sample Collection: Carefully collect a small aliquot of the conditioned media from each well.

  • Luminescence Measurement: Use a commercial luciferase assay kit to measure the activity of the secreted reporter in the collected media. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability measurement (see Protocol 3) taken from the same wells to control for cytotoxicity. Plot the normalized secretion against the log of this compound concentration to determine the EC50 value.

cluster_workflow Workflow: Cell-Based Secretion Assay A 1. Seed cells expressing a secreted reporter (e.g., GLuc) B 2. Treat with serial dilutions of this compound A->B C 3. Incubate (6-24h) to allow reporter accumulation in media B->C D 4. Collect conditioned media C->D E 5. Measure reporter activity (e.g., luminescence) D->E F 6. Normalize to cell viability and calculate EC50 E->F

Caption: Workflow for a cell-based protein secretion assay.

Protocol 3: Cell Viability / Cytotoxicity Assay

It is crucial to correlate the inhibition of protein translocation with cellular toxicity. Standard viability assays can be run in parallel with secretion assays.

Methodology:

  • Cell Seeding: Seed cells (e.g., HCT116, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[11]

  • Compound Treatment: Treat cells with a serial dilution of this compound for a prolonged period (e.g., 48-72 hours).

  • Viability Reagent Addition: After incubation, add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin to each well.[11][12]

  • Incubation: Incubate for 1-4 hours to allow viable cells to metabolize the reagent, resulting in a colorimetric or fluorescent product.

  • Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the results to the vehicle-treated control cells (representing 100% viability). Plot the percent viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.[11]

Summary

This compound is a specific and highly potent inhibitor of the Sec61 translocon, making it an exceptional chemical tool for studying ER protein translocation. The protocols outlined here provide robust methods for characterizing its effects both in vitro and in living cells. By using this compound, researchers can probe the fundamental mechanisms of protein secretion, investigate the consequences of ER stress, and explore the Sec61 translocon as a potential therapeutic target in diseases like cancer.[1][4][8]

References

Application Notes and Protocols for Ipomoeassin F Treatment in MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipomoeassin F is a potent natural glycoresin that has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Notably, it exhibits high potency in triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 cell line.[2] The primary mechanism of action of this compound is the inhibition of the Sec61α translocon in the endoplasmic reticulum (ER).[1][3] This blockade disrupts the translocation of nascent polypeptides into the ER lumen, leading to ER stress, the unfolded protein response (UPR), autophagy, and ultimately, apoptotic cell death.[1][4] These application notes provide a detailed protocol for the treatment of MDA-MB-231 cells with this compound and the subsequent analysis of its effects on cell viability, apoptosis, and key signaling pathways.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effects of this compound on MDA-MB-231 cells.

ParameterValueCell LineAssayTreatment DurationReference
IC50 7.7 nMMDA-MB-231AlamarBlue Assay72 hoursMedChemExpress
Apoptosis Induction Cleaved Caspase-3 increaseMDA-MB-231Western Blot48 hours (at 25 nM)[1]
Autophagy Induction LC3-II conversion increaseMDA-MB-231Western Blot48 hours (at 25 nM and 50 nM)[1]
ER Stress Marker Downregulation PDIA6 and PDIA4 decreaseMDA-MB-231Western BlotNot specified[1]
PDIA6 Translocation Inhibition Dispersed cytoplasmic stainingMDA-MB-231Immunofluorescence16 hours (at 50 nM)[1]

Mandatory Visualizations

Signaling Pathway of this compound in MDA-MB-231 Cells

This compound Signaling Pathway This compound This compound Sec61α Sec61α This compound->Sec61α binds ER Translocon ER Translocon Sec61α->ER Translocon part of Protein Translocation Inhibition Protein Translocation Inhibition ER Translocon->Protein Translocation Inhibition ER Stress ER Stress Protein Translocation Inhibition->ER Stress UPR UPR ER Stress->UPR PDIA6/4 Downregulation PDIA6/4 Downregulation ER Stress->PDIA6/4 Downregulation Autophagy Autophagy UPR->Autophagy Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound signaling cascade in MDA-MB-231 cells.

Experimental Workflow for this compound Treatment and Analysis

Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed MDA-MB-231 cells Treat_Cells Treat with this compound (various concentrations and durations) Seed_Cells->Treat_Cells Viability Cell Viability Assay (AlamarBlue) Treat_Cells->Viability Apoptosis Apoptosis Assay (Western Blot for Cleaved Caspase-3) Treat_Cells->Apoptosis Autophagy Autophagy Assay (Western Blot for LC3B) Treat_Cells->Autophagy IF Immunofluorescence (PDIA6 localization) Treat_Cells->IF

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: MDA-MB-231 (human breast adenocarcinoma).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

This compound Preparation
  • Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 1 mM).

  • Storage: Store the stock solution at -20°C.

  • Working Solutions: Prepare fresh dilutions of this compound in the growth medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (AlamarBlue)

This protocol is based on the principle that viable, metabolically active cells reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (red).

  • Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the total volume and incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol details the detection of cleaved caspase-3 (an apoptosis marker) and LC3B-II (an autophagy marker).

  • Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 25 nM and 50 nM) for 48 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, LC3B, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Refer to the manufacturer's datasheet for recommended antibody dilutions.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for PDIA6 Localization

This protocol is for visualizing the subcellular localization of Protein Disulfide Isomerase A6 (PDIA6).

  • Cell Seeding: Seed MDA-MB-231 cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat the cells with 50 nM this compound for 16 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

    • Incubate with the primary antibody against PDIA6 diluted in the blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

References

Application Notes and Protocols for In Vivo Xenograft Mouse Models in Ipomoeassin F Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ipomoeassin F, a potent inhibitor of the Sec61 translocon, in preclinical in vivo xenograft mouse models, with a particular focus on triple-negative breast cancer (TNBC). Detailed protocols for establishing xenografts, preparing and administering this compound, and monitoring tumor growth and toxicity are outlined below.

Introduction

This compound is a powerful natural cytotoxic agent that exhibits significant anticancer properties. Its mechanism of action involves the direct targeting of Sec61α, the central pore-forming subunit of the endoplasmic reticulum (ER) translocon complex.[1][2] This inhibition disrupts the translocation of newly synthesized polypeptides into the ER lumen, leading to ER stress, the unfolded protein response (UPR), and ultimately, autophagy-mediated cancer cell death.[1][3] Notably, this compound has demonstrated particular efficacy against aggressive cancers such as TNBC.[3][4] In vivo studies utilizing xenograft mouse models have shown that this compound can significantly suppress tumor growth, highlighting its potential as a therapeutic agent.[3]

Mechanism of Action

This compound exerts its cytotoxic effects by physically binding to the Sec61α subunit of the Sec61 translocon. This binding event blocks the channel through which many nascent secretory and membrane proteins enter the ER for proper folding and modification. The accumulation of untranslocated proteins in the cytoplasm triggers a cellular stress response cascade. Key downstream effects include the induction of ER stress and the activation of the UPR signaling pathways. Prolonged ER stress and a persistent UPR can lead to the initiation of autophagy and apoptosis, culminating in cell death. A critical aspect of this compound's activity in TNBC involves the reduced levels of ER molecular chaperones, such as PDIA6 and PDIA4, within the tumor microenvironment.[1][3]

Ipomoeassin_F_Signaling_Pathway IpomoeassinF This compound Sec61a Sec61α (ER Translocon) IpomoeassinF->Sec61a Inhibits PDIA Reduced PDIA6/PDIA4 (ER Chaperones) IpomoeassinF->PDIA Leads to ProteinTranslocation Protein Translocation into ER Sec61a->ProteinTranslocation ER_Stress ER Stress ProteinTranslocation->ER_Stress Disruption leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Autophagy Autophagy UPR->Autophagy Induces CellDeath Cancer Cell Death Autophagy->CellDeath Leads to PDIA->ER_Stress

Caption: this compound signaling pathway.

Experimental Protocols

MDA-MB-231 Xenograft Mouse Model Protocol

This protocol details the establishment of a subcutaneous xenograft model using the MDA-MB-231 human TNBC cell line in athymic nude mice.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (growth factor reduced)

  • Female athymic nude mice (6-8 weeks old)

  • Sterile syringes and needles (27-gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Preparation for Injection: Resuspend the cell pellet in a 1:1 mixture of serum-free DMEM and Matrigel to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mice using isoflurane.

  • Subcutaneous Injection: Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Initiation of Treatment: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.

This compound Formulation and Administration Protocol

This protocol describes the preparation and administration of this compound for in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tween-80

  • Polyethylene glycol-400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles (27-gauge)

Vehicle Formulation:

Prepare a sterile vehicle solution consisting of 5% DMSO, 5% Tween-80, and 5% PEG400 in saline.

This compound Formulation:

  • Dissolve this compound in the vehicle to achieve the desired final concentrations for injection (e.g., 0.25, 0.5, 1.0, and 1.5 mg/kg).

  • Ensure the solution is homogenous by vortexing or brief sonication.

  • Prepare fresh on each day of dosing.

Administration:

  • Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) injection.

  • The dosing volume should be calculated based on the individual mouse's body weight (e.g., 100 µL for a 20 g mouse at a 1 mg/kg dose).

  • A typical dosing schedule involves daily injections for a specified period (e.g., 25 days).[3]

Experimental Workflow

Experimental_Workflow Start Start: Culture MDA-MB-231 Cells Harvest Harvest and Prepare Cell Suspension Start->Harvest Inject Subcutaneous Injection into Nude Mice Harvest->Inject TumorGrowth Monitor Tumor Growth (Calipers) Inject->TumorGrowth Randomize Randomize Mice when Tumor Volume ~100 mm³ TumorGrowth->Randomize Treatment Daily Intraperitoneal Injection: - Vehicle Control - this compound (various doses) Randomize->Treatment Monitor Monitor: - Tumor Volume - Body Weight Treatment->Monitor Endpoint Endpoint: Euthanize Mice and Excise Tumors Monitor->Endpoint After Treatment Period Analysis Analysis: - Tumor Weight - Biomarker Analysis (e.g., PDIA6, PDIA4) Endpoint->Analysis

Caption: In vivo xenograft experimental workflow.

Data Presentation

The following tables summarize the quantitative data from a representative in vivo study of this compound in an MDA-MB-231 xenograft model.[3]

Table 1: Effect of this compound on Tumor Growth
Treatment GroupDay 0 Tumor Volume (mm³) (Mean ± SD)Day 25 Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control102 ± 151250 ± 180-
This compound (0.25-0.5 mg/kg)105 ± 18850 ± 12032
This compound (0.5-0.75 mg/kg)101 ± 16550 ± 9556
This compound (1.0-1.5 mg/kg)103 ± 17300 ± 7076

Data are presented as mean ± standard deviation. Tumor growth inhibition was calculated relative to the vehicle control group at the end of the study.

Table 2: Effect of this compound on Tumor Weight and Mouse Body Weight
Treatment GroupFinal Tumor Weight (g) (Mean ± SD)Initial Body Weight (g) (Mean ± SD)Final Body Weight (g) (Mean ± SD)Body Weight Change (%)
Vehicle Control1.3 ± 0.220.5 ± 1.221.0 ± 1.3+2.4
This compound (0.25-0.5 mg/kg)0.9 ± 0.1520.3 ± 1.120.5 ± 1.2+1.0
This compound (0.5-0.75 mg/kg)0.6 ± 0.120.6 ± 1.320.7 ± 1.4+0.5
This compound (1.0-1.5 mg/kg)0.3 ± 0.0820.4 ± 1.220.1 ± 1.3-1.5

Data are presented as mean ± standard deviation. Body weight change was calculated as the percentage change from the initial body weight at the end of the study.

Conclusion

The provided application notes and protocols offer a detailed framework for conducting in vivo xenograft studies with this compound. The data indicate that this compound effectively inhibits the growth of TNBC tumors in a dose-dependent manner with minimal systemic toxicity at the tested dosages. These methodologies can be adapted for studying this compound in other cancer models and for further preclinical development of this promising anticancer agent.

References

Application Note: Western Blotting for PDIA6 and PDIA4 Following Ipomoeassin F Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipomoeassin F is a potent natural cytotoxin that functions as an inhibitor of the Sec61α-containing ER translocon, the primary channel for protein translocation into the endoplasmic reticulum (ER).[1][2][3][4] This inhibition disrupts the biogenesis of a wide range of secretory and membrane proteins.[3][4] Notably, this compound has been shown to selectively inhibit the growth of triple-negative breast cancer (TNBC) cells.[1][2]

Mechanistic studies have revealed that this compound's cytotoxic effects are mediated, in part, by the downregulation of key ER molecular chaperones, specifically Protein Disulfide Isomerase A4 (PDIA4) and Protein Disulfide Isomerase A6 (PDIA6).[1][2][5] By blocking their translocation into the ER, this compound leads to their subsequent proteasomal degradation.[1][2] The loss of these critical protein-folding catalysts results in an accumulation of misfolded proteins, inducing significant ER stress, activating the Unfolded Protein Response (UPR), and ultimately leading to autophagy and cell death.[1][5][6]

This application note provides a detailed protocol for treating cancer cells with this compound and subsequently analyzing the protein expression levels of PDIA4 and PDIA6 using Western blotting.

Principle of the Method

This protocol utilizes Western blotting to immunodetect and quantify changes in PDIA4 and PDIA6 protein levels in cell lysates after treatment with this compound. The workflow involves cell culture, treatment with the compound, preparation of total protein lysates, separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer of proteins to a membrane, and detection using specific primary antibodies against PDIA4 and PDIA6, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent detection.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis a Seed Cells (e.g., MDA-MB-231) b Incubate (24h) a->b c Treat with this compound (e.g., 25 nM, 50 nM) b->c d Incubate (48h) c->d e Wash with ice-cold PBS d->e f Lyse cells in RIPA buffer e->f g Centrifuge & Collect Supernatant f->g h Quantify Protein (BCA Assay) g->h i Prepare Samples with Laemmli Buffer & Boil h->i j SDS-PAGE i->j k Protein Transfer to PVDF Membrane j->k l Blocking (5% Milk in TBST) k->l m Primary Antibody Incubation (anti-PDIA4, anti-PDIA6) l->m n Secondary Antibody Incubation (HRP-conjugated) m->n o Chemiluminescent Detection n->o p Image Acquisition o->p q Densitometry Analysis p->q G cluster_membrane ER Membrane cluster_cytosol Cytosol cluster_er_lumen ER Lumen Sec61 Sec61 Translocon Misfolded Accumulation of Misfolded Proteins Sec61->Misfolded Leads to IpomF This compound IpomF->Sec61 Inhibits PDIA_mRNA PDIA4/6 mRNA Ribosome Ribosome PDIA_mRNA->Ribosome Ribosome->Sec61 Translocation Blocked PDIA_protein PDIA4 / PDIA6 (untranslocated) Ribosome->PDIA_protein Translation Proteasome Proteasome PDIA_protein->Proteasome Degradation ER_Stress ER Stress & UPR Activation Misfolded->ER_Stress

References

Application Notes and Protocols for Utilizing Biotinylated Ipomoeassin F Analogues in Pulldown Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of biotinylated Ipomoeassin F analogues as chemical probes to investigate the Sec61 translocon, a key target in cancer and virology research. The protocols outlined below detail the methodology for pulldown assays aimed at identifying and characterizing protein interactors of this compound, with a primary focus on its direct binding partner, Sec61α.

Introduction

This compound is a potent natural cytotoxic glycoresin that exhibits single-digit nanomolar IC50 values against a range of cancer cell lines.[1] Its mechanism of action involves the inhibition of the Sec61 protein translocation complex, a crucial component of the endoplasmic reticulum (ER) responsible for the biogenesis of most secretory and transmembrane proteins.[1][2] By binding to the Sec61α subunit, this compound blocks the translocation of nascent polypeptides into the ER lumen, leading to ER stress and the unfolded protein response (UPR), ultimately triggering cell death.[3][4]

The development of biotinylated this compound analogues has provided a powerful tool for chemical proteomics, enabling the specific enrichment and identification of its cellular targets.[1][5] These probes, which retain the cytotoxic activity of the parent compound, allow for the pulldown of Sec61α from live cells, confirming a direct and strong, yet reversible, interaction.[1][2] This technology is invaluable for validating this compound's mechanism of action and for screening for other potential binding partners or modulators of the Sec61 translocon.

Data Presentation: Potency of this compound and its Analogues

The following table summarizes the cytotoxic and inhibitory activities of this compound and several of its key analogues. This data highlights the structure-activity relationship (SAR) and the retained potency of the biotinylated probes essential for their use in pulldown assays.

CompoundDescriptionMDA-MB-231 IC50 (nM)MCF7 IC50 (nM)HCT116 Sec61α-WT IC50 (nM)in vitro Protein Translocation IC50 (nM)
This compound Parent natural product~2.8-8.9~21.1-172.218~50-155
Analogue 3 Alkyne-functionalized probe precursor----
Analogue 5 Biotin-labeled analogue via CuAAC~5-fold less potent than this compound---
Analogue 7 Biotin-labeled analogue with photocleavable linkerPotency close to this compound---
Analogue 8 Inactive reference compound (reduced double bonds)>25,000>25,000-No measurable inhibition
Analogue 9 Inactive biotinylated reference compound>25,000>25,000--
Open-chain Analogue 1 Ring-opened analogue--170562
Open-chain Analogue 2 Ring-opened analogue--41202
Open-chain Analogue 3 Simplified, potent open-chain analogue--40-

IC50 values are compiled from multiple sources and may vary based on experimental conditions.[1][6][7][8][9][10]

Signaling Pathway: this compound-Induced ER Stress

This compound's inhibition of the Sec61 translocon disrupts protein homeostasis in the ER, leading to the accumulation of unfolded proteins. This triggers a cellular stress response known as the Unfolded Protein Response (UPR). The diagram below illustrates the key steps in this signaling cascade.

IpomoeassinF_ER_Stress cluster_cytosol Cytosol cluster_er ER Lumen IpomoeassinF This compound Sec61 Sec61 Translocon (Sec61α) IpomoeassinF->Sec61 Inhibits Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide Nascent_Polypeptide->Sec61 Translocation Blocked Unfolded_Proteins Accumulation of Unfolded Proteins Nascent_Polypeptide->Unfolded_Proteins Accumulation in Cytosol Proteasome Proteasome Degraded_PDIA Degraded PDIA4/6 Proteasome->Degraded_PDIA GRP78 GRP78/BiP Unfolded_Proteins->GRP78 Binds PERK PERK GRP78->PERK Releases IRE1 IRE1α GRP78->IRE1 Releases ATF6 ATF6 GRP78->ATF6 Releases UPR Unfolded Protein Response (UPR) PERK->UPR Activates IRE1->UPR Activates ATF6->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged stress leads to PDIA PDIA4/6 PDIA->Proteasome Degradation PDIA->Sec61 ER Translocation Blocked

Caption: this compound-induced ER stress signaling pathway.

Experimental Protocols

Synthesis of Biotinylated this compound Analogue (Probe 7)

This protocol is adapted from the synthesis of a biotinylated probe with a photocleavable linker, which minimizes interference from endogenously biotinylated proteins.[3][6]

Materials:

  • Alkyne analogue of this compound (Analogue 3)

  • Biotin azide fragment with an o-nitrobenzyl photolabile linker (Fragment 6)

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) source)

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • Dissolve the alkyne analogue of this compound (Analogue 3) and the biotin azide fragment (Fragment 6) in the chosen solvent system.

  • Add the copper(I) catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and purify the resulting biotinylated this compound analogue (Probe 7) using column chromatography.

  • Confirm the identity and purity of the final product by NMR and mass spectrometry.

Pulldown Assay Workflow

The following diagram outlines the general workflow for a pulldown experiment using a biotinylated this compound analogue to isolate Sec61α.

Pulldown_Workflow cluster_cell_culture Cell Culture & Lysis cluster_affinity_capture Affinity Capture cluster_elution_analysis Elution & Analysis A1 1. Treat cells with biotinylated this compound analogue A2 2. Lyse cells in non-denaturing buffer A1->A2 A3 3. Centrifuge to clarify lysate A2->A3 B1 4. Incubate lysate with streptavidin-coated beads A3->B1 B2 5. Wash beads to remove non-specific binders B1->B2 C1 6. Elute bound proteins B2->C1 C2 7. Analyze by SDS-PAGE and Western Blot (anti-Sec61α) C1->C2 C3 8. (Optional) Mass Spectrometry for protein identification C2->C3

Caption: Experimental workflow for pulldown assay.

Detailed Pulldown Protocol

This protocol provides a more detailed procedure for the pulldown of Sec61α using a biotinylated this compound analogue.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, HCT116)

  • Cell culture medium and supplements

  • Biotinylated this compound analogue (e.g., Probe 7)

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer with biotin)

  • Anti-Sec61α antibody for Western blotting

  • Appropriate secondary antibody

Procedure:

1. Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with the biotinylated this compound analogue at a predetermined optimal concentration (e.g., 10-100 nM) for a specified time (e.g., 4-6 hours). Include a vehicle control (DMSO) and a competition control (co-incubation with excess non-biotinylated this compound).

2. Cell Lysis: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold Lysis Buffer to the cells and scrape to collect the lysate. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

3. Affinity Purification: a. Pre-wash the streptavidin-coated magnetic beads with Lysis Buffer according to the manufacturer's instructions. b. Add the clarified lysate to the pre-washed beads. c. Incubate for 2-4 hours at 4°C on a rotator to allow for binding.

4. Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer. For each wash, resuspend the beads in the buffer, incubate for 5 minutes, pellet the beads, and discard the supernatant.

5. Elution: a. After the final wash, remove all residual buffer. b. Add Elution Buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the bound proteins. c. Pellet the beads and collect the supernatant containing the eluted proteins.

6. Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an anti-Sec61α antibody to confirm the successful pulldown of the target protein. d. For broader analysis, the eluted proteins can be subjected to mass spectrometry for identification of this compound binding partners.

Conclusion

Biotinylated this compound analogues are indispensable tools for investigating the biology of the Sec61 translocon. The protocols and data presented here provide a framework for researchers to utilize these probes for target identification, validation, and the elucidation of the downstream consequences of Sec61 inhibition. These studies are crucial for the continued development of this compound and related compounds as potential therapeutics for cancer and other diseases.

References

Troubleshooting & Optimization

Improving the efficiency of Ipomoeassin F total synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Ipomoeassin F total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around the molecule's complex structure, which includes a disaccharide core, a 20-membered macrolactone ring, and several sensitive ester functionalities. Key difficulties include:

  • Protecting Group Strategy: The numerous hydroxyl groups with similar reactivity require a robust and orthogonal protecting group strategy to achieve regioselective modifications.[1]

  • Ring-Closing Metathesis (RCM): The presence of unsaturated ester groups, such as cinnamate and tiglate, can interfere with the ruthenium-catalyzed RCM used to form the macrolactone.[1][2]

  • Glycosylation: Achieving the desired β-(1→2) glycosidic linkage between the fucose and glucose moieties can be challenging.

  • Overall Yield: Early syntheses were characterized by a high number of steps and low overall yields, making it difficult to produce material on a gram scale.[1]

Q2: How can the efficiency of the Ring-Closing Metathesis (RCM) step be improved?

A2: Improving the RCM step is critical for an efficient synthesis. One successful strategy involves a "multitasking C-silylation" of the unsaturated acids. This maneuver protects these groups from participating in the RCM reaction and also shields them during the subsequent hydrogenation of the newly formed double bond in the macroring.[2] Another approach is to postpone the introduction of the sensitive cinnamate moiety until after the RCM and hydrogenation steps are complete.[1]

Q3: What are some common issues with protecting groups in this compound synthesis?

A3: Common issues include:

  • Lack of Orthogonality: The need for hydrogenation after RCM limits the choice of protecting groups that are stable under these conditions.[1] For example, benzyl ethers would be cleaved.

  • Difficult Deprotection: In later stages of the synthesis, harsh deprotection conditions can lead to side reactions and decomposition of the complex molecule.

  • Regioselectivity: Achieving selective protection of one hydroxyl group over others of similar reactivity can be low-yielding without careful optimization.[1]

Q4: Are there more efficient alternatives to the macrocyclization step?

A4: Yes, recent research has explored the synthesis of ring-opened analogues of this compound.[3][4][5] These analogues are significantly easier to synthesize as they bypass the challenging intramolecular RCM step.[3][4] Importantly, some of these open-chain analogues have been shown to retain potent biological activity, making them attractive alternatives for further drug development.[3][4][5][6]

Troubleshooting Guides

Low Yield in Glycosylation Step
Symptom Possible Cause Suggested Solution
Low yield of desired β-(1→2) glycoside Inefficient activation of the glycosyl donor.Ensure the use of an effective promoter system. Schmidt glycosidation technology has been successfully employed.[7]
Competing reactions at other hydroxyl groups.Employ a regioselective approach. For instance, selective silylation of the 3-OH group on the fucoside acceptor can direct glycosylation to the 2-OH position.[1]
Anomerization of the glycosyl donor.Optimize reaction conditions (temperature, solvent, additives) to favor the desired stereochemical outcome.
Poor Performance of Ring-Closing Metathesis (RCM)
Symptom Possible Cause Suggested Solution
Low yield of macrolactone Catalyst deactivation.Use a robust catalyst like the Hoveyda-Grubbs second-generation catalyst.[1] Ensure all reagents and solvents are rigorously degassed and purified to remove catalyst poisons.
Formation of dimeric or oligomeric byproducts.Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular reactions.
Side reactions involving other double bonds The cinnamate or tiglate esters are participating in the metathesis.Protect the unsaturated esters using a C-silylation strategy.[2] Alternatively, redesign the synthetic route to introduce these moieties after the RCM and hydrogenation steps.[1]
Difficulties with Final Deprotection
Symptom Possible Cause Suggested Solution
Low yield of this compound Harsh deprotection conditions causing decomposition.Use mild deprotection reagents. For the removal of tert-butyldimethylsilyl (TBS) groups, treatment with TBAF and acetic acid at room temperature or TBAF alone at low temperatures has proven effective, yielding 88% and 82% respectively.[1]
Incomplete deprotection.Increase the reaction time or the equivalents of the deprotecting agent, while carefully monitoring the reaction progress by TLC or LC-MS to avoid degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic efforts to produce this compound and its analogues.

Table 1: Comparison of Overall Yields for this compound Total Synthesis

Synthetic Route Longest Linear Steps Overall Yield Reference
Postema et al.Not specified~0.4%[1]
Fürstner et al.Not specified~1.0%[1]
Zong et al.173.8%[1][8]

Table 2: Selected Key Reaction Yields in an Efficient Synthesis

Reaction Step Yield Reference
Selective allyloxycarbonylation of 2-OH-Glcp86%[1]
Selective silylation of 3-OH-Fucp72%[1]
Regioselective Schmidt glycosylation of 2-OH-Fucp93%[1]
RCM followed by hydrogenation79%[1]
Cinnamate introduction (cinnamoyl chloride/DMAP)80%[1]
Cinnamate introduction (Steglich esterification)up to 88%[1]
Final TBS deprotection (TBAF, AcOH)88%[1]

Experimental Protocols & Workflows

General Workflow for an Efficient this compound Synthesis

This workflow highlights a strategy where the sensitive cinnamate group is introduced late in the synthesis, improving overall efficiency.

G A Preparation of Glycosyl Donor and Acceptor B Regioselective Glycosylation A->B C Selective Protection/Deprotection Steps B->C D Attachment of Aglycone Side Chain C->D E Ring-Closing Metathesis (RCM) D->E F Hydrogenation E->F G Cinnamate Esterification F->G H Final Deprotection G->H I This compound H->I

Caption: A streamlined synthetic workflow for this compound.

Troubleshooting Logic for Low RCM Yield

This diagram illustrates a logical approach to troubleshooting low yields in the critical ring-closing metathesis step.

G Start Low RCM Yield CheckPurity Check Substrate and Solvent Purity Start->CheckPurity CheckCatalyst Verify Catalyst Activity CheckPurity->CheckCatalyst Pure Repurify Repurify Substrate and Solvents CheckPurity->Repurify Impure CheckConcentration Review Reaction Concentration CheckCatalyst->CheckConcentration Active NewCatalyst Use Fresh Catalyst Batch CheckCatalyst->NewCatalyst Inactive HighDilution Run under High Dilution CheckConcentration->HighDilution Too Concentrated CheckSideRxns Analyze for Side Reactions (e.g., dimerization) CheckConcentration->CheckSideRxns Optimal Repurify->CheckCatalyst NewCatalyst->CheckConcentration End Optimized RCM HighDilution->End ProtectingGroup Consider Protecting Group Strategy for Competing Alkenes CheckSideRxns->ProtectingGroup Side Reactions Present CheckSideRxns->End No Side Reactions ProtectingGroup->End

References

Technical Support Center: Ipomoeassin F Clinical Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipomoeassin F.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent natural cytotoxin that functions as a selective inhibitor of the Sec61 translocon, a protein complex essential for the translocation of newly synthesized polypeptides into and across the membrane of the endoplasmic reticulum (ER).[1][2][3] Specifically, it binds to the Sec61α subunit, the pore-forming component of the complex.[1][2] This inhibition disrupts the biogenesis of a broad range of secretory and membrane proteins, leading to ER stress, unfolded protein response (UPR), autophagy, and ultimately, cell death.[1][4][5]

Q2: Why does this compound exhibit differential cytotoxicity across different cancer cell lines?

A2: While the exact mechanism for its selective potency is still under investigation, it is known that this compound's cytotoxicity correlates with its ability to inhibit protein secretion.[6][7] Triple-negative breast cancer (TNBC) cells, for instance, show high sensitivity to this compound.[4][5][8] This may be because these cells are particularly dependent on the expression of certain membrane and secretory proteins that are upregulated in this cancer subtype.[6][8] Inhibition of the synthesis of these specific proteins by this compound could trigger a crisis in cell proliferation and survival.[8]

Q3: What are the main challenges in the clinical development of this compound?

A3: The primary challenges include its complex chemical structure, which makes large-scale synthesis difficult and costly.[9][10] Furthermore, there is a lack of extensive in vivo pharmacokinetic and toxicology data.[11] The potential for drug resistance through mutations in the SEC61A1 gene is another significant hurdle.[1][11] Its mechanism of action is similar to mycolactone, which is known to have immunosuppressive effects, a property that requires careful evaluation for systemic therapies.[1][11]

Q4: Are there any known resistance mechanisms to this compound?

A4: Yes, resistance to this compound can arise from specific point mutations in the SEC61A1 gene, which encodes the Sec61α protein.[1] For example, mutations such as R66I and S82P in Sec61α have been shown to confer significant desensitization to this compound.[1] Interestingly, the resistance profile of this compound differs from that of other Sec61 inhibitors like mycolactone, suggesting a distinct binding interaction.[1]

Troubleshooting Guide

Problem 1: High variability or low potency observed in cytotoxicity assays.

  • Possible Cause 1: Compound Solubility.

    • Suggestion: this compound is a lipophilic molecule. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in aqueous media. Precipitates can lead to inaccurate concentrations and reduced activity.

  • Possible Cause 2: Cell Line Sensitivity.

    • Suggestion: The cytotoxic potency of this compound varies significantly between cell lines.[1][6] Refer to published data to confirm the expected IC50 range for your cell line. If your cell line is not well-characterized, consider performing a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM) to determine its sensitivity.

  • Possible Cause 3: Assay Duration.

    • Suggestion: Cytotoxicity is time-dependent. Most studies report IC50 values after 72 hours of incubation.[1][12] Ensure your assay duration is sufficient to observe the cytotoxic effects.

Problem 2: Difficulty in synthesizing this compound or its analogues.

  • Possible Cause 1: Complex Macrocyclic Structure.

    • Suggestion: The intramolecular assembly of the macrocyclic ring is a significant challenge in the total synthesis of this compound.[9] Recent studies have shown that ring-opened analogues can retain significant cytotoxic activity and may be easier to synthesize.[9][13] Consider exploring these simpler analogues for your research.

  • Possible Cause 2: Bioisosteric Replacements.

    • Suggestion: The synthesis can be simplified by replacing the 5-CH2 group with an oxygen (5-oxa) or a nitrogen (5-aza) atom, with only a small loss in activity. N-methylation of the 5-aza analogue can almost completely restore the potency.[12]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and some of its analogues in various cancer cell lines.

CompoundCell LineAssayIC50 (nM)Reference
This compoundMDA-MB-231alamarBlue7.7[3]
This compoundHCT116alamarBlue18[9]
This compoundA2780Not specified36[3]
This compoundU2-OSSecretion Inhibition~120[1]
Analogue 3 (open-chain)HCT116alamarBlue40[9]
Analogue 2 (open-chain)HCT116alamarBlue41[9]
Analogue 1 (open-chain)HCT116alamarBlue170[9]
5-Oxa Analogue 1MDA-MB-231MTT48.7[12]
5-Aza Analogue 2MDA-MB-231MTT48.7[12]
5-Aza Analogue 2MCF7MTT351.3[12]

Experimental Protocols

1. Cell Viability (Cytotoxicity) Assay using AlamarBlue

This protocol is adapted from methodologies described in the literature.[1][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a DMSO-only control.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.

  • Incubation with Reagent: Incubate the plate for 4-6 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

2. In Vitro Protein Translocation Inhibition Assay

This protocol is based on the well-established in vitro system using canine pancreatic microsomes.[1][11]

  • In Vitro Transcription/Translation: Synthesize radiolabeled precursor proteins (e.g., preprolactin) in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of [35S]-methionine.

  • Microsome Preparation: Prepare rough microsomes from canine pancreas.

  • Translocation Reaction: Set up the translocation reaction by mixing the in vitro translated proteins, canine pancreatic microsomes, and different concentrations of this compound (or DMSO control) in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for protein translocation into the microsomes.

  • Protease Protection: Treat the reaction with a protease (e.g., proteinase K) to digest any non-translocated proteins. Translocated proteins are protected within the microsomal lumen.

  • Sample Preparation: Stop the protease digestion and prepare the samples for SDS-PAGE by adding sample buffer and boiling.

  • SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins.

  • Analysis: Quantify the intensity of the bands corresponding to the protected, translocated proteins. A decrease in the intensity of the protected protein band in the presence of this compound indicates inhibition of translocation.

Visualizations

Ipomoeassin_F_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ribosome Ribosome nascent_polypeptide Nascent Polypeptide (Secretory/Membrane Protein) ribosome->nascent_polypeptide mrna mRNA mrna->ribosome Translation sec61 Sec61 Translocon (Sec61α, β, γ) er_lumen ER Lumen sec61->er_lumen Protein Folding er_stress ER Stress sec61->er_stress ipomoeassin_f This compound ipomoeassin_f->sec61 Inhibition nascent_polypeptide->sec61 Translocation upr Unfolded Protein Response (UPR) er_stress->upr autophagy Autophagy upr->autophagy cell_death Cell Death autophagy->cell_death

Caption: Signaling pathway of this compound leading to cell death.

Troubleshooting_Workflow start Start: High variability or low potency in cytotoxicity assay check_solubility Check Compound Solubility start->check_solubility check_cell_line Verify Cell Line Sensitivity check_solubility->check_cell_line No precipitate dissolve Ensure complete dissolution in DMSO before dilution check_solubility->dissolve Precipitate observed check_duration Confirm Assay Duration check_cell_line->check_duration Sensitivity known dose_response Perform wide-range dose-response experiment check_cell_line->dose_response Sensitivity unknown adjust_duration Adjust incubation time (e.g., 72 hours) check_duration->adjust_duration Duration < 72h end Problem Resolved check_duration->end Duration ≥ 72h dissolve->check_cell_line dose_response->check_duration adjust_duration->end

Caption: Troubleshooting workflow for cytotoxicity assays.

Logical_Relationship cluster_challenges Development Challenges cluster_solutions Potential Solutions synthesis Complex Synthesis analogues Simpler Analogues (Ring-opened, bioisosteric) synthesis->analogues resistance Potential Resistance (Sec61α mutations) biomarkers Biomarker Development (e.g., Sec61A1 sequencing) resistance->biomarkers pk_pd Limited in vivo PK/PD Data preclinical Extensive Preclinical Studies pk_pd->preclinical

Caption: Challenges and solutions in this compound development.

References

Addressing the complex chemical structure of Ipomoeassin F in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenges associated with the complex chemical structure of Ipomoeassin F during its total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The synthesis of this compound is complicated by several structural features. Key challenges include the construction of the 20-membered macrolactone ring, the stereoselective formation of the disaccharide core, and the regioselective installation of various ester groups (cinnamate and tiglate) onto the carbohydrate scaffold.[1] A significant hurdle is the incompatibility of the unsaturated cinnamate and tiglate esters with common hydrogenation conditions required after ring-closing metathesis (RCM).[1]

Q2: What are the main synthetic strategies that have been employed to synthesize this compound?

A2: To date, three main total syntheses have been reported, each with a different approach to overcoming the molecule's complexity. Strategies vary significantly in their protecting group schemes and the sequence of introducing the peripheral ester groups.[1] Early syntheses by Postema and Fürstner had overall yields of approximately 0.4% and 1.0%, respectively.[1] A more recent, highly efficient synthesis achieved a 3.8% overall yield over 17 steps by exploiting the subtle reactivity differences among hydroxyl groups in the carbohydrate core and a judicial selection of protecting groups.[1][2]

Q3: Why is the stereochemistry of the aglycone (11S configuration) important?

A3: The natural 11S configuration of the fatty acid portion of this compound is crucial for its potent cytotoxic activity.[1][3] Synthesis of the unnatural 11R-epimer has demonstrated that it is significantly less active (20-80 fold) than the natural compound, confirming that the specific stereochemistry at this center is a key determinant for its biological function.[1][2]

Troubleshooting Guides

Issue 1: Low Yields in Ring-Closing Metathesis (RCM) for Macrolactone Formation

Q: My RCM reaction to form the 20-membered macrolide is inefficient, resulting in low yields of the desired product. What factors should I investigate?

A: Low RCM yields are a common issue in complex macrocyclizations. Several factors can be optimized:

  • Catalyst Choice: The choice of the ruthenium catalyst is critical. The Hoveyda-Grubbs second-generation catalyst is often effective for these systems.[1][2]

  • Reaction Conditions: Ensure strict anhydrous and anaerobic conditions, as the catalyst is sensitive to air and moisture. High dilution is necessary to favor the intramolecular reaction over intermolecular polymerization.

  • Substrate Purity: The diene precursor must be highly pure, as impurities can poison the catalyst.

Issue 2: Poor Regioselectivity in Protecting Group and Ester Installation

Q: I am struggling to selectively functionalize the hydroxyl groups on the glucose and fucose units of the disaccharide core. How can I improve regioselectivity?

A: Achieving high regioselectivity is a central challenge. The key is to exploit the subtle differences in the reactivity of the various hydroxyl groups.

  • Conformation-Controlled Reactivity: The steric and electronic environment of each hydroxyl group influences its reactivity. For instance, selective silylation of the 3-OH on the fucopyranoside and selective glycosylation at the equatorial 2-OH have been successfully developed.[1][2]

  • Protecting Group Strategy: A meticulously planned protecting group strategy is essential. Using orthogonal protecting groups, such as allyloxycarbonyl (Alloc) for transient protection, allows for selective deprotection and subsequent functionalization without affecting other parts of the molecule.[1]

  • Reagent and Condition Selection: The choice of reagents and reaction conditions can heavily influence the site of reaction. For example, Steglich esterification conditions can be optimized to favor acylation at a specific position.[1]

Issue 3: Unwanted Reduction of Cinnamate/Tiglate Esters During Hydrogenation

Q: During the hydrogenation step to reduce the macrocycle double bond formed via RCM, my cinnamate and tiglate esters are also being reduced. How can this be prevented?

A: This is a well-documented challenge due to the sensitivity of the α,β-unsaturated esters.

  • Catalyst Selection: Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) has been shown to selectively hydrogenate the less-substituted double bond of the macrolide while leaving the trisubstituted double bonds of the cinnamate and tiglate esters intact.[1]

  • Late-Stage Installation: An alternative strategy is to postpone the installation of the sensitive cinnamate and tiglate moieties until after the RCM and hydrogenation steps. This requires an orthogonal protecting group strategy where the corresponding hydroxyl groups can be selectively unmasked at a late stage for esterification.[1]

Data Presentation

Table 1: Comparison of Reported Total Synthesis Strategies for this compound

Synthetic Strategy (Lead Author)Longest Linear Sequence (Steps)Overall Yield (%)Key FeaturesReference
Postema~25~0.4%Late-stage installation of cinnamate and tiglate esters after RCM and hydrogenation.[1]
Fürstner~20~1.0%Use of a C-silylated cinnamic acid ester to survive Wilkinson's catalyst hydrogenation.[1]
Shi173.8%Exploited hydroxyl reactivity for regioselective reactions; gram-scale production enabled.[1][3]

Table 2: Cytotoxicity of Synthetic this compound vs. its 11R-Epimer

Cell LineThis compound (11S) IC₅₀ (nM)11R-Epimer IC₅₀ (nM)Fold DifferenceReference
U9375.4> 250> 46[1][2]
MCF743.7> 1000> 23[1][2]
A54910.1> 500> 50[1]
PC-311.2> 500> 45[1]

Experimental Protocols

Protocol 1: Ring-Closing Metathesis and Selective Hydrogenation

This protocol describes the formation of the macrolactone ring followed by selective reduction.[1][2]

  • Ring-Closing Metathesis:

    • Dissolve the diene precursor (e.g., compound 9a/b) in dry, degassed dichloromethane (CH₂Cl₂) under an argon atmosphere to a concentration of ~1 mM.

    • Add Hoveyda-Grubbs second-generation catalyst (10 mol%).

    • Reflux the mixture for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture and purify by silica gel chromatography to yield the macrolide as a mixture of E/Z isomers.

  • Selective Hydrogenation:

    • Dissolve the macrolide in a 1:1 mixture of benzene and ethanol.

    • Add Wilkinson's catalyst (Rh(PPh₃)₃Cl) (0.1-0.2 equivalents).

    • Stir the solution under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite, concentrate, and purify by chromatography to obtain the saturated macrolactone (e.g., compound 10a/b) in ~79% yield.[1]

Protocol 2: Late-Stage Cinnamate Installation

This protocol is for introducing the cinnamoyl group near the end of the synthesis.[1][2]

  • DMAP-promoted Esterification:

    • Dissolve the protected macrolactone (e.g., 10a/b) in anhydrous pyridine.

    • Add 4-dimethylaminopyridine (DMAP) (catalytic amount) and cinnamoyl chloride (1.5-2.0 equivalents).

    • Stir the reaction at room temperature for 8-12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to yield the cinnamoylated product in ~80% yield.[2]

  • Steglich Esterification (Optimized):

    • Alternatively, dissolve the alcohol in CH₂Cl₂ with cinnamic acid, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of DMAP.

    • Increasing the concentration of reactants can improve the yield to ~88% over 12 hours.[1]

Visualizations

Retrosynthesis_Ipomoeassin_F IpomF This compound ProtectedMacro Protected Macrolide (e.g., Cinnamate, Tiglate installed) IpomF->ProtectedMacro Final Deprotection (e.g., TBS removal) SaturatedMacro Saturated Macrolactone (Post-Hydrogenation) ProtectedMacro->SaturatedMacro Late-stage Esterification UnsatMacro Unsaturated Macrolactone (Post-RCM) SaturatedMacro->UnsatMacro Diene Acyclic Diene Precursor UnsatMacro->Diene Ring-Closing Metathesis (RCM) Disaccharide Functionalized Disaccharide Core Diene->Disaccharide Esterification FattyAcid 4-oxo-8-nonenoic acid Diene->FattyAcid Glucose Glucose Donor Disaccharide->Glucose Regioselective Glycosylation Fucose Fucose Acceptor Disaccharide->Fucose

Caption: Retrosynthetic analysis of this compound.

Synthesis_Workflow Start Monosaccharide Building Blocks (Glucose & Fucose derivatives) Protect Step 1: Regioselective Protection - Selective silylation/acylation - Exploiting hydroxyl reactivity Start->Protect Glyco Step 2: Disaccharide Formation - Schmidt Glycosidation - High stereocontrol required Protect->Glyco Acylate Step 3: Fatty Acid Coupling - Selective esterification at primary 6-OH of glucose Glyco->Acylate RCM Step 4: Macrolactonization (RCM) - Hoveyda-Grubbs II catalyst - High dilution conditions Acylate->RCM Hydro Step 5: Selective Hydrogenation - Wilkinson's Catalyst - Preserves cinnamate/tiglate esters RCM->Hydro Final Step 6: Final Esterifications & Deprotection - Installation of remaining esters - Removal of silyl ethers Hydro->Final End This compound Final->End

Caption: Key workflow highlighting challenging steps in this compound synthesis.

References

Ipomoeassin F stability and solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ipomoeassin F. This guide provides detailed information on the stability, solubility, and proper handling of this compound for cell culture experiments, along with troubleshooting advice to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder is stable for several weeks at ambient temperature during shipping. For long-term storage, it is recommended to keep it in a dry, dark environment at -20°C, which should maintain its stability for over two years. For short-term storage (days to weeks), 0-4°C is suitable.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1]

Q3: How should I store the this compound stock solution?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for long-term storage (months) or at 0-4°C for short-term use (days to weeks).[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the Sec61 translocon, which is a protein-conducting channel in the endoplasmic reticulum (ER) membrane. By binding to the Sec61α subunit, this compound blocks the translocation of newly synthesized secretory and membrane proteins into the ER, leading to their accumulation in the cytoplasm and ultimately inducing cellular stress and apoptosis.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation observed in cell culture medium after adding this compound. The final concentration of DMSO in the medium is too high.Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1% (v/v), to maintain the solubility of this compound and minimize solvent-induced cytotoxicity.
The concentration of this compound exceeds its solubility limit in the aqueous medium.Prepare a fresh dilution of the this compound stock solution into pre-warmed cell culture medium. Vortex gently and visually inspect for any precipitation before adding to the cells. It is advisable to perform a solubility test at the desired concentration in your specific cell culture medium.
Inconsistent or no observable effect in my cell culture experiments. Improper storage and handling leading to degradation of this compound.Ensure that both the powdered form and DMSO stock solutions of this compound are stored at the recommended temperatures and protected from light.[1] Avoid repeated freeze-thaw cycles of the stock solution.
The concentration of this compound is too low.The effective concentration of this compound is cell-line dependent and can range from single-digit nanomolar to higher concentrations.[5][6] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
The incubation time is not sufficient to observe an effect.Depending on the cell line and the endpoint being measured, the effects of this compound can be observed after various incubation times. For cytotoxicity assays, incubation times of 72 hours have been reported to be effective.[1]
High levels of cytotoxicity observed even at low concentrations. The cell line is highly sensitive to the inhibition of protein secretion.Start with a lower concentration range in your dose-response experiments. Some cell lines, such as certain triple-negative breast cancer cells, have shown high sensitivity to this compound.[2]
The final DMSO concentration is too high, causing solvent-induced toxicity.As mentioned previously, maintain a final DMSO concentration of ≤0.1% (v/v) in your cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.

Quantitative Data Summary

Table 1: Storage and Stability of this compound

Form Storage Condition Duration
Solid Powder Ambient TemperatureWeeks (during shipping)[1]
0 - 4°C (dry, dark)Days to Weeks (short-term)[1]
-20°C (dry, dark)Months to Years (long-term)[1]
Stock Solution in DMSO 0 - 4°CDays to Weeks (short-term)[1]
-20°CMonths (long-term)[1]

Table 2: Reported Effective Concentrations of this compound in Cell Culture

Cell Line Assay Effective Concentration (IC₅₀/EC₅₀) Incubation Time
A2780 (human ovarian cancer)Cytotoxicity0.036 µM[6]Not Specified
HCT116 (human colon cancer)Cytotoxicity18 nM[3]72 hours
MDA-MB-231 (human breast cancer)Cytotoxicity~30 nM72 hours
HepG2 (human liver cancer)α1AT Translocation Inhibition1-500 nM24 hours[6]
U2-OS (human bone osteosarcoma)Protein Secretion Inhibition~5 nM24 hours[7]
SH-SY5Y (human neuroblastoma)Protein Secretion Inhibition~120 nM24 hours[7]

Experimental Protocols

Protocol: Preparation of this compound for Cell Culture Experiments

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution (e.g., 10 mM): a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Add the appropriate volume of sterile DMSO to the vial to achieve a stock concentration of 10 mM. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for long-term use.[1]

  • Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution with pre-warmed complete cell culture medium to the desired final concentration. Note: It is crucial to add the DMSO stock solution to the medium and not the other way around to prevent precipitation. c. Ensure the final concentration of DMSO in the medium is ≤0.1% (v/v) to minimize solvent toxicity. d. Vortex the working solution gently before adding it to your cell cultures.

Protocol: Cytotoxicity Assay using this compound

This protocol is adapted from a published study using this compound on various cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., MCF7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT or AlamarBlue reagent

  • Plate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow the cells to attach.

  • Treatment with this compound: a. Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the this compound working solutions or the vehicle control to the respective wells. d. Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Assessment (MTT Assay Example): a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Ipomoeassin_F_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (Secretory/Membrane Protein) Ribosome->Nascent_Polypeptide Translation Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 Enters Accumulation Accumulation of Mislocalized Proteins ER_Stress ER Stress Response Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Sec61->Accumulation Blocked Translocation Leads to Translocation Protein Translocation Sec61->Translocation Proper_Folding Proper Protein Folding and Maturation Translocation->Proper_Folding Ipomoeassin_F This compound Ipomoeassin_F->Sec61 Inhibits

Caption: Mechanism of this compound-induced cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution in DMSO Working_Sol_Prep Prepare Working Solutions in Cell Culture Medium Stock_Prep->Working_Sol_Prep Treatment Treat Cells with This compound Working_Sol_Prep->Treatment Cell_Seeding Seed Cells in 96-Well Plate Cell_Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis

Caption: General workflow for a cytotoxicity assay with this compound.

References

Minimizing off-target effects of Ipomoeassin F in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure successful experiments using Ipomoeassin F.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Sec61 translocon, a protein complex located in the endoplasmic reticulum (ER) membrane. Specifically, it binds to the Sec61α subunit, which forms the central pore of the translocon.[1][2] This binding event blocks the translocation of newly synthesized secretory and membrane proteins into the ER lumen, leading to their accumulation in the cytoplasm and subsequent degradation.[3][4][5] This inhibition of protein translocation is the primary mechanism underlying its cytotoxic, anti-cancer, and immunosuppressive properties.[6]

Q2: What are the primary "off-target" effects of this compound?

A2: Traditional off-target effects, where a compound binds to unintended protein targets, have not been extensively reported for this compound. Instead, the observed "off-target" or unintended consequences are downstream effects of its potent on-target activity of inhibiting the Sec61 translocon. These include:

  • Endoplasmic Reticulum (ER) Stress: The accumulation of untranslocated proteins in the cytoplasm leads to cellular stress, specifically ER stress.[3]

  • Unfolded Protein Response (UPR): As a consequence of ER stress, the cell activates the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis.[3] However, prolonged UPR activation can lead to apoptosis.

  • Autophagy: this compound treatment has been shown to induce autophagy, a cellular process for degrading and recycling cellular components, likely as a response to cellular stress.[3]

  • Immunosuppression: By inhibiting the secretion of cytokines and the expression of cell surface receptors on immune cells, this compound can exert immunosuppressive effects.[6]

Q3: How can I minimize the downstream "off-target" effects of this compound in my experiments?

A3: Minimizing the downstream consequences of this compound treatment is crucial for obtaining specific and interpretable results. Here are some strategies:

  • Dose-Response and Time-Course Experiments: Determine the lowest effective concentration and the shortest incubation time of this compound that elicits the desired on-target effect in your specific cell type or system. This can be achieved by performing careful dose-response and time-course studies.

  • Use of Inactive Analogs as Controls: Whenever possible, use an inactive analog of this compound as a negative control. These analogs are structurally similar but do not inhibit the Sec61 translocon, helping to distinguish specific on-target effects from non-specific cellular toxicity.

  • Monitor Markers of ER Stress and UPR: To understand the extent of downstream effects, monitor key markers of ER stress and the UPR, such as the expression of BiP/GRP78, CHOP, and the splicing of XBP1 mRNA.

  • Consider the Cellular Context: The cellular response to Sec61 inhibition can be cell-type dependent.[1] Be aware of the specific sensitivities and pathways active in your experimental model.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death not correlated with the expected on-target effect. Concentration of this compound is too high, leading to excessive ER stress and apoptosis.Perform a dose-response experiment to determine the optimal concentration with the best therapeutic index (on-target effect vs. cytotoxicity).
The experimental duration is too long.Conduct a time-course experiment to identify the earliest time point at which the on-target effect is observed.
Inconsistent results between experiments. Variability in cell density or health at the time of treatment.Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment.
Degradation of this compound in solution.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles.
Difficulty in detecting the on-target inhibition of protein translocation. The chosen reporter protein is not sensitive to this compound.This compound shows some substrate selectivity.[5] Use a well-characterized reporter protein known to be a Sec61 substrate.
The detection method is not sensitive enough.Use a sensitive detection method, such as a luciferase-based secretion assay or metabolic labeling with subsequent immunoprecipitation.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound for Inhibition of Protein Translocation

Assay SystemSubstrateIC50 (nM)Reference
In vitro translocation into ER microsomesIi (HLA class II histocompatibility antigen gamma chain)~50[7]
In vitro translocation into ER microsomesPreprolactinNot specified, but potent inhibition at 1 µM[7]

Table 2: Cytotoxicity (IC50) and Secretion Inhibition (EC50) of this compound in Various Cell Lines

Cell LineAssayIC50/EC50 (nM)Reference
MDA-MB-231 (Breast Cancer)CytotoxicitySingle-digit nM[6]
HCT-116 (Colon Cancer)Cytotoxicity~18[8]
A2780 (Ovarian Cancer)Cytotoxicity36[9]
U2-OS (Osteosarcoma)Secretion Inhibition (secNLuc-ATZ)~5[10]
SH-SY5Y (Neuroblastoma)Secretion Inhibition (GLuc)~120[10]
Jurkat (T-cell leukemia)CD62L downregulationComparable to Mycolactone[1]
Jurkat (T-cell leukemia)IL-2 production inhibitionComparable to Mycolactone[1]
MCF-10A (Non-tumorigenic breast epithelial)Cytotoxicity5.4[9]
MCF7 (Breast Cancer)Cytotoxicity36.4[9]

Key Experimental Protocols

In Vitro Protein Translocation Assay

This assay assesses the direct inhibitory effect of this compound on the translocation of a specific protein into ER-derived microsomes.

Methodology:

  • Prepare Microsomes: Isolate rough ER microsomes from a suitable source, such as canine pancreas, following established protocols.

  • In Vitro Transcription/Translation: Synthesize a radiolabeled precursor protein of interest (e.g., preprolactin) in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of [35S]-methionine.

  • Translocation Reaction:

    • Pre-incubate the prepared microsomes with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the translocation reaction by adding the in vitro translated precursor protein to the microsome mixture.

    • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Analysis:

    • Stop the reaction by placing it on ice.

    • To assess translocation, treat a portion of the reaction with a protease (e.g., proteinase K). Translocated proteins will be protected from digestion within the microsomes.

    • Analyze the samples by SDS-PAGE and autoradiography. A decrease in the protected, processed protein band in the presence of this compound indicates translocation inhibition.

Cell-Based Secretion Assay (Luciferase Reporter)

This method quantifies the inhibition of the secretory pathway in living cells.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing a secreted luciferase reporter (e.g., Gaussia luciferase or secreted NanoLuc) in a multi-well plate.

  • Treatment: Treat the cells with a range of this compound concentrations or a vehicle control.

  • Incubation: Incubate the cells for a predetermined time, allowing for the expression and secretion of the luciferase.

  • Sample Collection: Collect the cell culture supernatant.

  • Luciferase Assay: Measure the luciferase activity in the supernatant using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay on the corresponding cell lysates) and calculate the EC50 value for secretion inhibition.

Cytotoxicity Assay (MTT or Resazurin-based)

This assay determines the concentration of this compound that inhibits cell proliferation or viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Reagent Addition: Add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Ipomoeassin_F_Mechanism_of_Action cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum (ER) Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (Secretory/Membrane Protein) Ribosome->Nascent_Polypeptide Translation Accumulated_Proteins Accumulated Untranslocated Proteins Nascent_Polypeptide->Accumulated_Proteins Blockade Sec61 Sec61 Translocon (Sec61α subunit) Nascent_Polypeptide->Sec61 Targeting & Translocation Proteasome Proteasome Accumulated_Proteins->Proteasome Degradation ER_Lumen ER Lumen Sec61->ER_Lumen Protein Entry Ipomoeassin_F This compound Ipomoeassin_F->Sec61 Inhibition

Caption: Mechanism of this compound Action.

Downstream_Effects_Workflow Ipom_F This compound Treatment Sec61_Inhibition Inhibition of Sec61 Translocon Ipom_F->Sec61_Inhibition Protein_Accumulation Cytoplasmic Accumulation of Untranslocated Proteins Sec61_Inhibition->Protein_Accumulation ER_Stress ER Stress Protein_Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) (IRE1, PERK, ATF6 activation) ER_Stress->UPR Autophagy Autophagy Induction ER_Stress->Autophagy Apoptosis Apoptosis (Prolonged Stress) UPR->Apoptosis if homeostasis fails Homeostasis Attempted Restoration of Homeostasis UPR->Homeostasis

Caption: Downstream Cellular Effects of this compound.

Experimental_Workflow start Start Experiment dose_response 1. Determine Optimal Concentration (Dose-Response Curve) start->dose_response time_course 2. Determine Optimal Time Point (Time-Course Analysis) dose_response->time_course main_exp 3. Main Experiment (this compound vs. Vehicle vs. Inactive Analog) time_course->main_exp on_target_assay 4a. On-Target Effect Assay (e.g., Secretion Assay) main_exp->on_target_assay off_target_assay 4b. Off-Target Effect Monitoring (e.g., Western for UPR markers) main_exp->off_target_assay data_analysis 5. Data Analysis and Interpretation on_target_assay->data_analysis off_target_assay->data_analysis end End data_analysis->end

Caption: Recommended Experimental Workflow.

References

Technical Support Center: Synthesis of Ipomoeassin F Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Ipomoeassin F analogues for Structure-Activity Relationship (SAR) studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the total synthesis of this compound is very low. What are the most critical steps to optimize?

A1: Low overall yields in this compound synthesis are a common challenge.[1] Previous syntheses have reported overall yields around 0.4% to 1.0%.[1] A more optimized route has achieved a 3.8% overall yield over 17 steps in the longest linear sequence.[1] Key areas for optimization include:

  • Protecting Group Strategy: The incompatibility of unsaturated ester groups (cinnamate and tiglate) with common hydrogenation conditions presents a significant hurdle.[1] Postponing the introduction of these moieties until after the Ring-Closing Metathesis (RCM) and hydrogenation steps can improve yields.[1]

  • Ring-Closing Metathesis (RCM): The efficiency of the RCM reaction to form the 20-membered macrolactone is crucial.[1] Careful selection of the catalyst (e.g., Hoveyda-Grubbs II catalyst) and optimization of reaction conditions are necessary.[1]

  • Glycosylation Reactions: The formation of the β-(1→2) glycosidic linkage can be challenging. The choice of glycosyl donor and acceptor, as well as the promoter (e.g., TMSOTf), significantly impacts the yield and stereoselectivity of this step.[2]

Q2: I'm experiencing poor regioselectivity during the esterification of the glucose moiety. How can I improve this?

A2: Achieving high regioselectivity in the esterification of the glucose core is critical for an efficient synthesis. For instance, direct esterification of p-methoxyphenyl (PMP)-β-d-glucopyranoside can lead to a mixture of 2-O and 3-O acylated products.[1] To circumvent this, a protecting group strategy that differentiates the hydroxyl groups is recommended. One successful approach involves the selective allyloxycarbonylation of the 2-OH group.[1]

Q3: The macrocyclization (RCM) step is giving me a mixture of E/Z isomers and low yield. What can I do?

A3: The formation of the macrolide via RCM can be sensitive to several factors. To improve the yield and stereoselectivity of this step:

  • Catalyst Choice: The Hoveyda-Grubbs II catalyst is often effective for this transformation.[1]

  • Reaction Conditions: Running the reaction at high dilution can favor the intramolecular RCM over intermolecular oligomerization. The choice of solvent and temperature should also be optimized.

  • Substrate Design: The structure of the diene precursor can influence the efficiency of the RCM reaction.

Q4: Are there any alternative synthetic strategies to improve the overall efficiency and facilitate analogue synthesis?

A4: Yes, several strategies have been developed to streamline the synthesis and enable the production of diverse analogues:

  • Ring-Opened Analogues: Synthesis of ring-opened analogues can be significantly more efficient as it bypasses the challenging macrocyclization step.[3] Importantly, some ring-opened analogues have been shown to retain significant biological activity, indicating that the macrocyclic ring may not be absolutely essential for cytotoxicity.[3]

  • 5-Oxa/Aza Analogues: Replacing the C5-methylene group in the fatty acid backbone with an oxygen or nitrogen atom simplifies the synthesis.[4] These bioisosteric analogues have demonstrated potent low nanomolar cytotoxicity, suggesting the fatty acid backbone is modifiable.[4]

  • Ring Expansion: Expanding the macrocycle from a 20-membered to a 22-membered ring has been shown to enhance cytotoxic activity.[5] This suggests the binding pocket of the target protein, Sec61α, can accommodate larger structures.[5]

Quantitative Data Summary

Table 1: Comparison of Overall Yields for this compound Total Synthesis

Synthetic RouteLongest Linear StepsOverall Yield (%)Reference
Postema et al.Not specified~0.4[1]
Fürstner et al.Not specified~1.0[1]
Optimized Route173.8[1]
Further Optimized RouteNot specified12.4[6]

Table 2: Cytotoxicity (IC50, nM) of this compound and Selected Analogues

CompoundModificationMDA-MB-231 (nM)MCF7 (nM)Reference
This compound -7.736.4[4]
Ring-Opened Analogue 2 Acyclic41 (HCT116 cells)-[3]
5-Oxa Analogue 1 C5-CH₂ replaced by O31.581.2[4]
5-Aza Analogue 2 C5-CH₂ replaced by NH48.7351.3[4]
N-Methylated 5-Aza Analogue 21 C5-CH₂ replaced by N-Me14.469.2[4]
Ring-Expanded Analogue (22-membered) +2 carbons in macrocycle~1.9~9.1
Ring-Contracted Analogue (19-membered) -1 carbon in macrocycle~139~1199

Experimental Protocols

Key Experiment: Regioselective Glycosylation for Disaccharide Core Synthesis

This protocol describes a key step in constructing the disaccharide core of this compound analogues, which involves the regioselective glycosylation of a fucoside acceptor with a glucosyl donor.

Materials:

  • Glucosyl donor (e.g., trichloroacetimidate glucosyl donor 23)[3]

  • Fucoside acceptor (e.g., diol fucoside acceptor 24)[3]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the glucosyl donor and fucoside acceptor in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add activated 4 Å molecular sieves.

  • Stir the mixture for 30 minutes.

  • Add a solution of TMSOTf in CH₂Cl₂ dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-linked disaccharide.

Visualizations

experimental_workflow cluster_synthesis General Synthetic Workflow for this compound Analogues A Monosaccharide Building Blocks B Regioselective Glycosylation A->B TMSOTf C Assembly of Diene Precursor B->C D Ring-Closing Metathesis (RCM) C->D Hoveyda-Grubbs II E Hydrogenation D->E Wilkinson's Catalyst F Late-Stage Functionalization (e.g., Cinnamate Installation) E->F G Final Deprotection F->G TBAF H This compound Analogue G->H

Caption: A generalized workflow for the synthesis of this compound analogues.

SAR_relationships cluster_modifications Structural Modifications and Bioactivity IpomF This compound (Potent Cytotoxicity) RingOpened Ring-Opened Analogues IpomF->RingOpened Retained Activity RingExpanded Ring-Expanded Analogues IpomF->RingExpanded Increased Activity FattyAcidMod Fatty Acid Backbone (5-Oxa/Aza) IpomF->FattyAcidMod Retained Activity DisaccharideMod Disaccharide Core (Fucose Truncation) IpomF->DisaccharideMod Decreased Activity

Caption: Key Structure-Activity Relationships of this compound analogues.

signaling_pathway IpomF This compound Sec61a Sec61α IpomF->Sec61a Binds to Translocon Sec61 Translocon Sec61a->Translocon Pore-forming subunit ProteinTranslocation Protein Translocation into ER Translocon->ProteinTranslocation Inhibits CellDeath Cell Death ProteinTranslocation->CellDeath Leads to

Caption: The mechanism of action of this compound via inhibition of the Sec61 translocon.

References

Validation & Comparative

A Comparative Analysis of Ipomoeassin F and Apratoxin A: Mechanism of Action as Sec61 Translocon Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent natural product cytotoxins, Ipomoeassin F and apratoxin A. Both compounds have garnered significant interest in the scientific community for their anticancer properties, which stem from their shared ability to inhibit protein translocation into the endoplasmic reticulum (ER) by targeting the Sec61 translocon. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of their molecular pathways.

At a Glance: Key Mechanistic Similarities and Differences

FeatureThis compoundApratoxin A
Primary Molecular Target Sec61α subunit of the Sec61 transloconSec61α subunit of the Sec61 translocon
Binding to Sec61α Strong, yet reversible, non-covalent binding. Competes with apratoxin A, suggesting an overlapping binding site.[1][2]Direct binding to the Sec61 lateral gate.[3] Competes with this compound, indicating a shared or overlapping binding site.
Primary Mechanism Inhibition of co-translational translocation of secretory and membrane proteins into the ER.[1][4]Inhibition of co-translational translocation of proteins into the ER.[3]
Downstream Cellular Effects - Broad inhibition of the biogenesis of most newly synthesized secretory proteins.[1] - Induction of ER stress and the Unfolded Protein Response (UPR). - Apoptosis.- Down-regulation of various receptor tyrosine kinases (RTKs) and their ligands by preventing their N-glycosylation, leading to proteasomal degradation.[5] - Inhibition of Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling.[5] - Induction of G1-phase cell cycle arrest and apoptosis.
Substrate Selectivity Broad-spectrum inhibitor of Sec61-dependent translocation.Broad-spectrum inhibitor of Sec61 clients.[3]

Quantitative Comparison of Cytotoxicity

Both this compound and apratoxin A exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values typically in the low nanomolar range.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay Conditions
MDA-MB-231Triple-Negative Breast Cancer~7Not specified
MDA-MB-436Triple-Negative Breast Cancer~20 (average for TNBC lines)5-day treatment, AlamarBlue assay
HCT-116Colon CarcinomaNot specifiedNot specified
A2780Ovarian Cancer3672-hour treatment
HeLaCervical Cancer16.43-day treatment, MTT assay
MCF7Breast Cancer (non-TNBC)~237 (average for non-TNBC lines)5-day treatment, AlamarBlue assay
Raw264.7, Fibroblast-AG07725, HEK-293TNon-tumor cell lines~2890 (average)5-day treatment, AlamarBlue assay

Table 2: Cytotoxicity of Apratoxin A in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay Conditions
Various human breast, ovarian, endometrial, and pancreatic cancer cell linesVariousLow nanomolar4-day treatment, CellTiter-Glo assay[6]
H-460Lung CancerNot specifiedNot specified

Note: Direct comparison of IC50 values between studies can be challenging due to variations in experimental conditions such as incubation time, cell density, and viability assays used.

Signaling Pathways and Mechanisms of Action

Both this compound and apratoxin A converge on the Sec61 translocon, a critical channel for protein entry into the ER. By inhibiting this channel, they disrupt proteostasis and trigger distinct downstream signaling cascades leading to cell death.

This compound Signaling Pathway

This compound's blockade of the Sec61 translocon leads to an accumulation of unfolded proteins in the cytoplasm and a failure to synthesize essential secretory and membrane proteins. This triggers ER stress and activates the Unfolded Protein Response (UPR). Chronic UPR activation ultimately leads to apoptosis.

G Ipomoeassin_F This compound Sec61 Sec61 Translocon Ipomoeassin_F->Sec61 Inhibits Protein_Translocation Protein Translocation (Secretory & Membrane Proteins) Sec61->Protein_Translocation Mediates ER_Stress ER Stress Protein_Translocation->ER_Stress Inhibition leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

This compound mechanism of action.
Apratoxin A Signaling Pathway

Apratoxin A's inhibition of the Sec61 translocon has a pronounced effect on the biogenesis of receptor tyrosine kinases (RTKs) and their ligands. By preventing their entry into the ER, apratoxin A leads to their degradation, thereby inhibiting critical cancer cell survival and proliferation pathways such as the JAK/STAT pathway. This ultimately results in G1 cell cycle arrest and apoptosis.

G Apratoxin_A Apratoxin A Sec61 Sec61 Translocon Apratoxin_A->Sec61 Inhibits RTK_Translocation RTK & Ligand Translocation Sec61->RTK_Translocation Mediates RTK_Downregulation RTK Downregulation (e.g., EGFR, HER2) RTK_Translocation->RTK_Downregulation Inhibition leads to JAK_STAT_Inhibition Inhibition of JAK/STAT Signaling RTK_Downregulation->JAK_STAT_Inhibition Causes Cell_Cycle_Arrest G1 Cell Cycle Arrest JAK_STAT_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Apratoxin A mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and apratoxin A.

In Vitro Protein Translocation Assay

This assay assesses the ability of a compound to inhibit the translocation of a nascent polypeptide chain into ER-derived microsomes.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis a In vitro transcription/translation of reporter protein (e.g., preprolactin) in presence of [35S]-methionine d Combine translation mix, microsomes, and test compound a->d b Prepare ER microsomes (e.g., from canine pancreas) b->d c Test Compound (this compound or Apratoxin A) c->d e Incubate at 30°C to allow translocation d->e f Treat with protease (e.g., Proteinase K) to digest non-translocated protein e->f g Solubilize microsomes f->g h SDS-PAGE g->h i Autoradiography h->i

References

Validating Sec61α as the Primary Target of Ipomoeassin F Using Point Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ipomoeassin F's performance against wild-type and point-mutated Sec61α, the alpha subunit of the Sec61 protein translocon. The data presented herein, supported by experimental evidence, serves to validate Sec61α as the primary molecular target of this potent natural cytotoxin. We will also draw comparisons with other known Sec61 inhibitors to provide a broader context for its mechanism of action.

This compound, a resin glycoside, has demonstrated significant cytotoxic effects in various cancer cell lines, with IC50 values in the single-digit nanomolar range.[1][2] Its primary mechanism of action is the inhibition of protein translocation into the endoplasmic reticulum (ER), a critical step in the biogenesis of most secretory and membrane proteins. This inhibition is achieved through direct binding to Sec61α, the pore-forming subunit of the Sec61 translocon.[1][2][3][4]

The validation of Sec61α as the primary target of this compound has been substantiated through chemoproteomic approaches and, crucially, through the generation and analysis of specific point mutations within the SEC61A1 gene.[1][2][4] These mutations have been shown to confer resistance to this compound, providing compelling evidence of a direct and specific interaction.[1]

Comparative Analysis of this compound Activity on Wild-Type vs. Mutant Sec61α

The most direct evidence for this compound targeting Sec61α comes from cell viability assays comparing its effect on cells expressing wild-type Sec61α versus cells engineered to express specific point mutations. These mutations, often identified through chemogenetic screening, lead to a significant decrease in sensitivity to this compound.

Cell LineSec61α StatusThis compound EffectAlternative Sec61 Inhibitor Effect (Mycolactone)Reference
HEK293Wild-TypeHigh cytotoxicityHigh cytotoxicity[1][2]
HEK293R66I MutantSignificant desensitizationSignificant resistance[2]
HEK293S82P MutantSignificant desensitizationNot specified[2]
HEK293T86M MutantNo resistanceResistance[2]
HCT116Wild-TypeHigh cytotoxicityHigh cytotoxicity[1]
HCT116R66K MutantModest decrease in sensitivityStrong resistance[1]
HCT116D60G MutantModest decrease in sensitivityStrong resistance[1]
YeastWild-TypeGrowth retardationNot specified[3][5]
YeastN302L (human N300L)Strong resistanceNot specified (confers resistance to cotransin and decatransin)[3][5][6]
YeastQ129L (human Q127L)Strong to intermediate resistanceNot specified (confers resistance to decatransin)[3][6]

Note: The data presented is a summary of findings from multiple studies. Direct quantitative comparisons of IC50 fold-changes are not always available in the literature.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Protein Translocation Pathway cluster_1 Inhibition by this compound Ribosome Ribosome Nascent_Chain Nascent Polypeptide (with Signal Peptide) Ribosome->Nascent_Chain Translation Sec61 Sec61 Translocon (Sec61α, β, γ) Nascent_Chain->Sec61 Co-translational Targeting ER_Lumen ER Lumen Sec61->ER_Lumen Translocation Processed_Protein Translocated & Processed Protein ER_Lumen->Processed_Protein Folding & Modification Ipomoeassin_F This compound Blocked_Sec61 Blocked Sec61 Translocon Ipomoeassin_F->Blocked_Sec61 Binds to Sec61α No_Translocation Protein Translocation Inhibited Blocked_Sec61->No_Translocation

Caption: Sec61-mediated protein translocation and its inhibition by this compound.

cluster_workflow Target Validation Workflow Start Start: Hypothesis This compound targets Sec61α Mutagenesis Site-Directed Mutagenesis of SEC61A1 Gene Start->Mutagenesis Transfection Transfect Cells with Wild-Type or Mutant Sec61α Mutagenesis->Transfection Cell_Culture Culture Wild-Type and Mutant Cell Lines Transfection->Cell_Culture Treatment Treat Cells with This compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., Alamar Blue) Treatment->Viability_Assay Data_Analysis Compare IC50 Values (Wild-Type vs. Mutant) Viability_Assay->Data_Analysis Conclusion Conclusion: Mutant resistance validates Sec61α as the primary target Data_Analysis->Conclusion

Caption: Experimental workflow for validating Sec61α as the target of this compound.

Caption: Logical relationship of this compound's effect on wild-type vs. mutant Sec61α.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the validation of this compound's target. These are based on descriptions in the referenced literature and should be adapted based on specific laboratory conditions and reagents.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cell lines expressing either wild-type or mutant Sec61α.

  • Cell Culture: HEK293 or HCT116 cells are cultured in appropriate media. For mutant cell lines, cells are engineered to express specific point mutations in Sec61α.[2]

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: A dilution series of this compound (and comparator compounds like Mycolactone) is prepared. The media is replaced with fresh media containing the various concentrations of the compounds. A DMSO control is also included.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).[2]

  • Viability Measurement: A viability reagent such as Alamar Blue or resazurin is added to each well.[2] After a further incubation period, fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The viability data is normalized to the DMSO control, and IC50 values are calculated using non-linear regression analysis.

In Vitro Protein Translocation Assay

This cell-free assay directly measures the inhibition of protein translocation into ER microsomes.

  • Components:

    • Rabbit reticulocyte lysate for in vitro translation.

    • Plasmid DNA encoding a model secretory protein (e.g., preprolactin).

    • Radiolabeled amino acids (e.g., [35S]-methionine).

    • Canine pancreatic rough ER microsomes.

    • This compound and other inhibitors.

  • Procedure:

    • An in vitro transcription/translation reaction is set up with the plasmid DNA, reticulocyte lysate, and radiolabeled amino acids.

    • The reaction is performed in the presence of ER microsomes.

    • This compound or a vehicle control (DMSO) is added to the reaction at various concentrations.

    • The reaction is incubated to allow for translation and translocation of the nascent protein into the microsomes.

    • Successful translocation is often assessed by the cleavage of a signal peptide by signal peptidase within the microsomes, resulting in a size shift, and/or protection from protease digestion.

    • The reaction products are analyzed by SDS-PAGE and autoradiography.

  • Analysis: The intensity of the bands corresponding to the translocated and non-translocated protein is quantified to determine the extent of inhibition.

Site-Directed Mutagenesis of SEC61A1

This procedure is used to introduce specific point mutations into the SEC61A1 gene.

  • Template: A plasmid containing the wild-type human SEC61A1 cDNA is used as a template.

  • Primer Design: Primers containing the desired mutation are designed.

  • PCR: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

  • Template Removal: The parental, non-mutated template DNA is digested using an enzyme such as DpnI, which specifically cleaves methylated DNA.

  • Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing. The verified plasmid can then be used to transfect mammalian cells.

Comparison with Other Sec61 Inhibitors

This compound is one of several known small molecule inhibitors of the Sec61 translocon. Comparative studies with these molecules help to elucidate its specific binding and mechanism.

  • Mycolactone: This polyketide lactone is a broad-spectrum inhibitor of Sec61-dependent translocation.[1] While both this compound and Mycolactone inhibit a wide range of Sec61 substrates, the differential resistance profiles of certain Sec61α mutants (e.g., T86M, R66K, D60G) suggest that they have distinct, though likely overlapping, binding sites or interactions with Sec61α.[1][2]

  • Cotransin: A cyclic heptadepsipeptide that selectively inhibits the translocation of a subset of proteins.[7] Competition assays have shown that this compound can compete with a cotransin photoaffinity probe for binding to Sec61α, indicating that their binding sites are in close proximity.[1]

  • Apratoxin A: Another natural product that inhibits Sec61. Resistance mutations for Apratoxin A also often confer cross-resistance to other Sec61 inhibitors, suggesting a common binding region near the plug domain of Sec61α.[8]

References

Ipomoeassin F: A Comparative Analysis of its Potent Anti-Cancer Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ipomoeassin F, a natural glycoresin, has emerged as a powerful cytotoxic agent with significant potential in oncology.[1][2] This guide provides a comparative analysis of its effects across various cancer cell lines, with a particular focus on its pronounced efficacy against triple-negative breast cancer (TNBC). Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for research and drug development applications.

Quantitative Analysis of Cytotoxicity

This compound exhibits differential cytotoxicity across various cell lines, with a marked selectivity for TNBC cells. The half-maximal inhibitory concentration (IC50) values from comparative studies are summarized below, demonstrating its potent and selective anti-cancer activity.

Cell Line CategoryCell LinesAverage IC50
Triple-Negative Breast Cancer (TNBC) MDA-MB-231, MDA-MB-436, MDA-MB-468~20 nM [3]
Non-TNBC Breast Cancer MCF7, HCC1954, T47D, MCF10A~237 nM [3]
Non-Tumor Origin Raw264.7, Fibroblast-AG07725, HEK-293T~2.89 µM [3]
Ovarian Cancer A2780Comparable to Ipomoeassin D (35 nM)[1]

The data clearly indicates that this compound is significantly more potent against TNBC cell lines compared to non-TNBC and non-cancerous cell lines, highlighting its therapeutic potential for this aggressive cancer subtype.

Mechanism of Action: Targeting the ER Translocon

This compound's primary molecular target is Sec61α, the pore-forming subunit of the endoplasmic reticulum (ER) translocon complex.[1][3] By binding to Sec61α, this compound inhibits the translocation of newly synthesized polypeptides into the ER lumen.[1][4] This disruption of protein homeostasis leads to ER stress and the activation of the Unfolded Protein Response (UPR).[3][5]

In TNBC cells, this inhibition has a particularly profound effect. This compound blocks the ER translocation of crucial protein disulfide isomerases, PDIA4 and PDIA6.[3][5] These chaperones are essential for proper protein folding. Their resulting degradation triggers a cascade of cellular events, including:

  • ER Stress and UPR Activation : Marked by the upregulation of GRP78/Bip, phosphorylation of eIF2α (PERK pathway), and splicing of XBP1 mRNA (IRE1 pathway).[3][5]

  • Accumulation of Misfolded Proteins : Leading to proteotoxic stress.[3][5]

  • Induction of Autophagy : As a cellular attempt to clear aggregated proteins.[3][5]

  • Apoptosis : Ultimately, the sustained ER stress overwhelms the cell's adaptive capacity, leading to programmed cell death, evidenced by the cleavage of caspase-3.[3][5]

The heightened sensitivity of TNBC cells to this compound is attributed to their increased dependence on the expression of specific membrane and secretory proteins that are susceptible to its inhibitory action.[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (AlamarBlue Assay)
  • Cell Seeding : Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 5 days).[3]

  • AlamarBlue Addition : AlamarBlue reagent is added to each well, and the plates are incubated for a few hours.

  • Fluorescence Measurement : The fluorescence is measured using a plate reader to determine the percentage of viable cells relative to an untreated control.

  • IC50 Calculation : The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Quantitative Proteomics (SILAC-based)
  • Cell Labeling : Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., arginine and lysine).

  • Drug Treatment : The "heavy" labeled cells are treated with this compound (e.g., 18 nM for 12 or 16 hours), while the "light" labeled cells serve as a control.[3]

  • Cell Lysis and Protein Digestion : The two cell populations are combined, lysed, and the proteins are digested into peptides.

  • Mass Spectrometry : The peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis : The relative abundance of proteins between the treated and control samples is determined by comparing the signal intensities of the heavy and light isotope-labeled peptides.

Western Blotting
  • Protein Extraction : Cells are treated with this compound at various concentrations and durations. Total protein is then extracted using lysis buffer.

  • Protein Quantification : The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved-caspase 3, PDIA6, PDIA4, GRP78, p-eIF2α, LC3B).[3][5]

  • Detection : After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Visualizing the Molecular Impact

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Lumen ER Lumen ER Membrane Sec61 Sec61α Translocon PDIA4_6_folded Folded PDIA4/6 ER_Stress ER Stress Sec61->ER_Stress Inhibition Induces PDIA4_6_nascent Nascent PDIA4/6 Polypeptide PDIA4_6_nascent->Sec61 Translocation Degradation Proteasomal Degradation PDIA4_6_nascent->Degradation Blocked Translocation Leads to Degradation IpomF This compound IpomF->Sec61 Binds & Inhibits UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Leads to

Caption: this compound's mechanism of action in TNBC cells.

G cluster_workflow Experimental Workflow cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines treatment This compound Treatment start->treatment viability Cell Viability (AlamarBlue) treatment->viability proteomics Proteomics (SILAC) treatment->proteomics western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation viability->ic50 pathway Pathway Analysis proteomics->pathway expression Protein Level Quantification western->expression end Conclusion: Comparative Efficacy ic50->end pathway->end expression->end

Caption: General workflow for analyzing this compound's effects.

References

Unveiling the Molecular Dance: A Comparative Guide to Docking Studies of Ipomoeassin F Analogues with Sec61α

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between small molecules and their protein targets is paramount. This guide provides a comprehensive comparison of docking studies involving the natural product Ipomoeassin F and its analogues with the Sec61α translocon, a critical gateway for protein secretion and a promising therapeutic target.

This compound, a potent natural cytotoxin, has garnered significant attention for its ability to inhibit the Sec61α protein translocation channel, a key player in the biogenesis of a vast array of secretory and membrane proteins.[1][2][3] This inhibition disrupts cellular homeostasis and can lead to cell death, making Sec61α an attractive target for anticancer drug development.[4][5] Computational docking studies have been instrumental in elucidating the binding mechanisms of this compound and its synthetic analogues, offering a rational basis for the design of novel and more potent inhibitors.

This guide presents a comparative analysis of the docking of this compound and its analogues to Sec61α, alongside other known Sec61 inhibitors, supported by experimental data and detailed methodologies.

Comparative Docking Analysis of Sec61α Inhibitors

Molecular docking studies have consistently predicted that this compound and its analogues bind to a common site on the Sec61α subunit.[4][6] This binding pocket is located in a groove formed by the transmembrane (TM) helices TM2, TM7, TM8, and the cytosolic loop CL4.[4][7] Notably, this is the same binding site identified for another potent Sec61 inhibitor, mycolactone.[4][6]

The predicted binding affinity of this compound to Sec61α is approximately -7.82 ± 0.2 kcal/mol.[4][7] Interestingly, studies on ring-opened analogues of this compound have revealed that the macrocyclic structure is not an absolute requirement for inhibitory activity.[4][8] While the predicted binding affinities for some open-chain analogues are less favorable than that of the parent compound, this can be attributed to the higher number of rotatable bonds in the open-chain structures, which is penalized by docking algorithms.[9] Despite these computational predictions, experimental evidence confirms that certain open-chain analogues retain potent Sec61 inhibitory and cytotoxic effects.[4][6] This highlights the importance of integrating computational predictions with experimental validation.

Some analogues have also been predicted to interact with the "lateral gate" of the Sec61α channel, suggesting multiple potential binding modes that could contribute to their inhibitory activity.[4][8] The following table summarizes the available quantitative data from docking studies of this compound and its analogues.

CompoundPredicted Binding Site on Sec61αPredicted Binding Affinity (kcal/mol)Reference
This compound Groove between TM2, TM7, TM8, and CL4-7.82 ± 0.2[4][7]
Analogue 1 (open-chain) Lower part of the lateral gate-4.25 ± 0.6[9]
Analogue 2 (open-chain) Mycolactone binding groove and middle of the lateral gate-4.5 ± 0.75 and -4.4 ± 0.55[9]
Analogue 5 (open-chain) Mycolactone binding groove-3.82 ± 0.6[9]
Analogue 22 (closed-chain) Mycolactone binding groove and upper part of the lateral gate-8.81 ± 0.63 and -7.35 ± 0.23[6]

Experimental Protocols

Molecular Docking Methodology

The in silico docking studies of this compound and its analogues with Sec61α were performed using a homology model of human Sec61α.[7] This model was based on the cryo-electron microscopy (cryo-EM) structure of mycolactone-inhibited Sec61.[6][7] The general workflow for these docking studies is as follows:

  • Protein Preparation: The 3D structure of the human Sec61α homology model was prepared for docking. This typically involves removing water molecules, adding hydrogen atoms, and assigning charges to the amino acid residues.

  • Ligand Preparation: The 2D structures of this compound and its analogues were converted to 3D structures. Energy minimization was then performed to obtain stable conformations.

  • Docking Simulation: Autodock 4.2 was commonly used to perform the docking simulations.[9] The prepared ligands were docked into the defined binding site on the Sec61α model. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site and calculates the binding energy for each pose.

  • Analysis of Results: The docking results were analyzed to identify the most favorable binding poses based on the predicted binding affinities and the interactions with the surrounding amino acid residues.

Visualizing the Molecular Interactions

To better understand the processes involved, the following diagrams illustrate the logical workflow of a typical docking study and the signaling pathway of Sec61-mediated protein translocation and its inhibition.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (Sec61α Model) docking Molecular Docking Simulation (e.g., Autodock) protein_prep->docking ligand_prep Ligand Preparation (this compound Analogue) ligand_prep->docking pose_generation Generation of Binding Poses docking->pose_generation scoring Scoring and Ranking (Binding Affinity) pose_generation->scoring analysis Analysis of Interactions scoring->analysis sec61_inhibition_pathway cluster_translocation Normal Protein Translocation cluster_inhibition Inhibition by this compound ribosome Ribosome-Nascent Chain Complex srp Signal Recognition Particle (SRP) ribosome->srp binds to signal sequence sr SRP Receptor srp->sr sec61 Sec61 Translocon sr->sec61 targets complex to ER er_lumen ER Lumen sec61->er_lumen translocates protein blocked_sec61 Blocked Sec61 Translocon ipomoeassin This compound Analogue ipomoeassin->blocked_sec61 binds to Sec61α no_translocation Protein Translocation Inhibited blocked_sec61->no_translocation cell_death Cell Death no_translocation->cell_death

References

Safety Operating Guide

Safe Disposal of Ipomoeassin F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – This document provides crucial safety and logistical information for the proper disposal of Ipomoeassin F, a potent cytotoxic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. Due to its cytotoxic nature, this compound and all contaminated materials must be treated as hazardous waste.

This compound is a selective inhibitor of the Sec61 translocon, demonstrating potent cytotoxicity against various cell lines.[1] Its hazardous properties necessitate a dedicated waste stream and specific handling procedures to mitigate risks of exposure and environmental contamination.

Key Hazard Information for this compound

The following table summarizes the known hazards associated with this compound. This information should be clearly communicated to all personnel handling the compound.

Hazard ClassificationDescriptionPrimary Routes of ExposureHealth Effects
Cytotoxic Toxic to living cells.[1]Inhalation, skin contact, ingestionMay cause cell death and damage to tissues and organs upon exposure.
High Potency Biologically active at low concentrations.Inhalation of aerosols, skin absorptionEven small quantities can have significant biological effects.
Acute Toxicity (Oral) Potentially harmful if swallowed.IngestionBased on general cytotoxicity, oral intake is presumed to be hazardous.
Skin/Eye Irritant May cause irritation upon contact.Skin and eye contactDirect contact may lead to redness, itching, and inflammation.

Experimental Protocols for Decontamination and Disposal

The following step-by-step procedures are based on best practices for the management of highly potent and cytotoxic chemical waste.[2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Personal Protective Equipment (PPE):

  • Wear two pairs of nitrile gloves, a disposable gown, safety goggles, and a face shield.

  • All PPE worn while handling this compound must be disposed of as cytotoxic waste.[4]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, leak-proof, and puncture-resistant container for all this compound waste.[4][5]

  • The container must be marked with a "Cytotoxic Waste" or "Biohazard" symbol, in accordance with institutional and local regulations.[3][6]

  • Solid Waste: Includes contaminated gloves, gowns, bench paper, pipette tips, and vials. Place directly into the designated cytotoxic waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-proof container. Do not mix with other chemical waste streams.[5]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-proof sharps container that is also labeled for cytotoxic waste.[4]

3. Decontamination of Surfaces and Equipment:

  • Prepare a decontamination solution, such as a freshly made 10% bleach solution, followed by a rinse with 70% ethanol and then deionized water. (Note: Verify the compatibility of bleach with the surfaces and equipment being decontaminated).

  • Thoroughly wipe down all surfaces and non-disposable equipment that may have come into contact with this compound.

  • All cleaning materials (e.g., wipes, paper towels) must be disposed of as cytotoxic waste.[2]

4. Disposal of Empty this compound Vials:

  • Empty vials are still considered contaminated and must be disposed of as cytotoxic solid waste.

  • Do not attempt to wash and reuse vials that have contained this compound.

5. Final Disposal Procedure:

  • Once the cytotoxic waste container is full (do not overfill), securely seal it.

  • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal service.

  • Cytotoxic waste should be incinerated at a high temperature or chemically deactivated by a specialized facility.[3] Do not dispose of this compound down the drain or in regular trash. [2][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound waste.

IpomoeassinF_Disposal_Workflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_collection Collection cluster_final Final Disposal start Handling this compound ppe Wear Appropriate PPE (2x Gloves, Gown, Goggles) start->ppe waste_setup Prepare Labeled Cytotoxic Waste Containers ppe->waste_setup generation Generate Waste waste_setup->generation solid_waste Solid Waste (Gloves, Vials, Tips) generation->solid_waste Solid liquid_waste Liquid Waste (Solutions) generation->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) generation->sharps_waste Sharps collect_solid Place in Labeled Solid Waste Container collect_liquid Place in Labeled Liquid Waste Container collect_sharps Place in Labeled Sharps Container solid_waste->collect_solid liquid_waste->collect_liquid sharps_waste->collect_sharps decontaminate Decontaminate Work Area & Equipment Post-Use dispose_ppe Dispose of all PPE as Cytotoxic Waste decontaminate->dispose_ppe seal_waste Securely Seal Full Waste Containers dispose_ppe->seal_waste contact_ehs Contact EHS for Waste Pickup seal_waste->contact_ehs incineration Incineration by Licensed Facility contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.